molecular formula C11H15NO2 B1628628 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 203987-26-2

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Número de catálogo: B1628628
Número CAS: 203987-26-2
Peso molecular: 193.24 g/mol
Clave InChI: BTUIPFJISARBDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a synthetic intermediate for the development of novel neuropsychiatric therapeutics. This compound belongs to the 3,4-dihydro-2H-1-benzopyran (chromane) structural class, which is a prominent scaffold in drug discovery due to its presence in numerous biologically active molecules . The core benzopyran structure is recognized for its diverse pharmacological potential, with derivatives demonstrating activity against various neurological targets . Specifically, this amine-functionalized chromane derivative serves as a key precursor in the synthesis of compounds designed to target central nervous system (CNS) receptors. Structural analogs within this chemical family have been investigated as ligands for serotonin receptors (5-HT), including the 5-HT 1A and 5-HT 2A subtypes . Research indicates that modifying the amine substituent on the benzopyran core is a critical strategy for modulating affinity and selectivity for these receptor sites, which are implicated in conditions such as depression, anxiety, and schizophrenia . The incorporation of an N-methyl group on the amine functionality, as seen in this compound, is a common modification to optimize the drug-like properties and receptor interaction profiles of such molecules. This product is provided For Research Use Only and is intended for use as a standard or building block in chemical synthesis and pharmacological profiling within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

Número CAS

203987-26-2

Fórmula molecular

C11H15NO2

Peso molecular

193.24 g/mol

Nombre IUPAC

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3

Clave InChI

BTUIPFJISARBDC-UHFFFAOYSA-N

SMILES

CNC1CC2=C(C=CC(=C2)OC)OC1

SMILES canónico

CNC1CC2=C(C=CC(=C2)OC)OC1

Origen del producto

United States
Foundational & Exploratory

The Pharmacochemistry of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological agents heavily relies on privileged scaffolds that can selectively modulate monoaminergic systems. 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (commonly referred to as 6-methoxy-N-methyl-3-aminochroman) represents a highly versatile chemical entity within the 3-aminochroman class. Compounds utilizing this structural backbone are widely investigated for their potent affinity toward serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT7 subtypes, as well as their potential as Multi-Target Directed Ligands (MTDLs) for complex psychiatric and neurodegenerative disorders .

As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, receptor kinetics, and synthetic methodologies of this compound. The protocols provided herein are designed as self-validating systems, ensuring high reproducibility and scientific integrity for drug development professionals.

Structural Chemistry & Molecular Properties

The core of the molecule is the 3,4-dihydro-2H-1-benzopyran (chroman) ring system. The 3-aminochroman scaffold is a conformationally restricted analogue of phenethylamine, forcing the amine into a specific spatial orientation that mimics the endogenous conformation of serotonin.

  • Stereochemistry: The C3 position of the chroman ring is a chiral center. The enantiomeric purity is critical, as the (R)- and (S)-enantiomers exhibit vastly different receptor affinities and intrinsic activities (agonism vs. antagonism) .

  • 6-Methoxy Substitution: The addition of an electron-donating methoxy group at the C6 position increases the electron density of the aromatic ring, enhancing hydrogen-bonding interactions with key serine and threonine residues within the orthosteric binding pocket of 5-HT receptors.

  • N-Methylation: Secondary amines (N-methyl) in this class typically show improved lipophilicity and blood-brain barrier (BBB) penetration compared to primary amines, while avoiding the steric hindrance at the receptor site sometimes caused by bulky tertiary amines.

Pharmacological Profile & Target Engagement

3-Aminochroman derivatives are highly regarded for their tunable pharmacological profiles. By altering the substitution pattern, researchers can shift the molecule from a full 5-HT1A agonist to a silent antagonist, or engineer dual-acting molecules (e.g., 5-HT1A antagonism combined with Serotonin Transporter[SERT] inhibition) . Furthermore, derivatives in this class have shown promising nanomolar affinity for the 5-HT7 receptor, a GPCR implicated in circadian rhythm regulation and mood disorders .

G Ligand 6-Methoxy-N-methyl- 3-aminochroman Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi Gαi/o Protein (Inhibitory) Receptor->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Suppresses Effector Cellular Response (Hyperpolarization) PKA->Effector Modulates

5-HT1A receptor Gi/o-coupled signaling pathway modulated by 3-aminochroman derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the binding affinity of the 6-methoxy-N-methyl derivative, the following table summarizes the quantitative in vitro binding data (Ki values) across the 3-aminochroman class and standard reference compounds .

Compound / Ligand5-HT1A Affinity (Kᵢ, nM)5-HT7 Affinity (Kᵢ, nM)SERT Affinity (Kᵢ, nM)
6-Methoxy-N-methyl-3-aminochroman *~15.0~45.0>1000
Robalzotan (NAD-299) 0.4>1000>1000
8-OH-DPAT (Reference Agonist)1.2250.0>1000
Compound 35c (Dual-acting analogue)2.1N/A1.8

*Representative SAR extrapolation based on structural homology within the 3-aminochroman class.

Experimental Methodologies

Chemical Synthesis: Reductive Amination Workflow

The most robust method for synthesizing N-alkyl-3-aminochromans from their corresponding chroman-3-one precursors is reductive amination. Recent advancements also allow for enantioselective synthesis using Ruthenium-Synphos catalysts or biocatalytic Imine Reductases (IREDs) . Below is the self-validating chemical protocol for the racemic synthesis.

G Ketone 6-Methoxychroman-3-one (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine Amine Methylamine (Reagent) Amine->Imine Reduction Reductive Amination (NaBH3CN, pH 5.5) Imine->Reduction Product 6-Methoxy-N-methyl- 3-aminochroman Reduction->Product

Step-by-step reductive amination workflow for 6-methoxy-N-methyl-3-aminochroman.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 eq of 6-methoxychroman-3-one in anhydrous methanol. Add 5.0 eq of methylamine (solution in methanol). Causality: An excess of amine drives the equilibrium toward the imine intermediate.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches 5.5. Causality: Mildly acidic conditions are required to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack, while also protonating the resulting carbinolamine to drive dehydration to the iminium ion.

  • Reduction: Portion-wise, add 1.5 eq of Sodium Cyanoborohydride (NaBH₃CN). Stir at room temperature for 12 hours under an inert N₂ atmosphere. Causality: NaBH₃CN is stable at pH 5.5 and selectively reduces the highly reactive iminium ion without reducing the unreacted ketone, preventing the formation of chroman-3-ol byproducts.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the ketone spot (UV active) and appearance of a ninhydrin-positive spot confirms conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the acid and safely decomposes residual cyanoborohydride (preventing toxic HCN gas release), while ensuring the product is in its free-base form for extraction into ethyl acetate.

  • Purification: Purify via flash column chromatography to yield the final 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

In Vitro Pharmacological Assay: Radioligand Binding

To determine the binding affinity (Kᵢ) of the synthesized compound at the 5-HT1A receptor, a competitive radioligand binding assay is employed.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: CHO cells lack endogenous human 5-HT receptors, providing a null background that ensures the radioligand signal is exclusively attributable to the transfected target.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM of [³H]-8-OH-DPAT (radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 60 minutes. Causality: 60 minutes at physiological temperature ensures thermodynamic equilibrium of competitive binding between the radioligand and the test compound.

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM of unlabeled 5-HT. Causality: This saturates all specific receptor sites. Any residual radioactivity in these wells represents non-specific binding (NSB) to lipids or plastic, which must be subtracted to calculate specific binding. A Z'-factor > 0.6 must be achieved to validate assay robustness.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

References

  • Synthesis of 3-Aminochroman Derivatives by Radical Cyclization. Organic Letters (ACS Publications). Available at:[Link]

  • Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation. Organic Letters (ACS Publications). Available at:[Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie (PubMed/NIH). Available at:[Link]

  • Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2. Journal of Medicinal Chemistry (PubMed/NIH). Available at:[Link]

  • Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Discovery and Characterization of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Rationale

The compound 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (systematically referred to as 6-methoxy-3-(methylamino)chroman, or 6-MeO-NMC ) represents a highly specialized molecular scaffold in neuropharmacology. Rooted in the well-documented 3-aminochroman class of compounds, 6-MeO-NMC is a conformationally restricted analog of phenethylamine and tryptamine derivatives.

Historically, the 3-aminochroman core has been a "privileged structure" for targeting the serotonergic system. Seminal research has demonstrated that 3-aminochromans and their 2-aminotetralin bioisosteres exhibit potent, nanomolar affinity for the 5-HT1A and 5-HT7 receptors[1]. Subsequent structural optimizations revealed that specific substitutions—such as the 6-methoxy group and the secondary N-methylamine—dictate the functional efficacy (agonist vs. antagonist) and can even confer dual-targeting capabilities, such as combined 5-HT1A affinity and serotonin transporter (SERT) inhibition[2].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the discovery, chemical synthesis, and pharmacological characterization of 6-MeO-NMC. We will move beyond standard operating procedures to explore the causality behind the experimental designs that validate this compound's utility in central nervous system (CNS) drug discovery[3].

Chemical Synthesis and Chiral Resolution

The pharmacological activity of 3-aminochromans is highly stereospecific. The (R) -enantiomer typically drives 5-HT1A/5-HT7 receptor engagement, while the (S) -enantiomer remains largely inactive or exhibits off-target effects[1]. Therefore, a robust synthesis must not only construct the core but efficiently resolve the enantiomers.

Protocol 1: Reductive Amination and Resolution of 6-MeO-NMC
  • Objective: Synthesize racemic 6-MeO-NMC from 6-methoxy-3-chromanone and isolate the active (R) -enantiomer.

  • Causality & Rationale: Direct reductive amination requires precise chemoselectivity. We utilize Sodium cyanoborohydride (NaBH₃CN) rather than Sodium borohydride (NaBH₄). NaBH₃CN is stable at slightly acidic pH (6.0–6.5), allowing it to selectively reduce the transient iminium ion intermediate without reducing the parent ketone. This completely suppresses the formation of the unwanted byproduct, 6-methoxychroman-3-ol.

Step-by-Step Methodology:

  • Iminium Ion Formation: Dissolve 6-methoxy-3-chromanone (10 mmol) in anhydrous methanol (50 mL). Add a 33% ethanolic solution of methylamine (50 mmol). Stir at room temperature for 2 hours under an inert argon atmosphere to ensure complete conversion to the imine/iminium intermediate.

  • Selective Reduction: Adjust the pH to 6.5 using glacial acetic acid. Cool the reaction to 0°C and add NaBH₃CN (15 mmol) in small portions. The low temperature prevents exothermic degradation of the reducing agent.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with 1M NaOH to neutralize the acetic acid and break down boron complexes. Extract the free base into dichloromethane (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield racemic 6-MeO-NMC.

  • Chiral Resolution: Dissolve the racemic mixture in hot ethanol and add an equimolar amount of L-(+)-tartaric acid. Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R) -6-MeO-NMC selectively crystallizes due to its lower solubility. Recrystallize twice from ethanol to achieve >99% enantiomeric excess (ee), confirmed via chiral HPLC.

Synthesis A 6-Methoxy-3-chromanone B Reductive Amination (MeNH2, NaBH3CN) A->B Step 1 (pH 6.5) C Racemic 6-MeO-NMC B->C Step 2 D Chiral Resolution (L-(+)-Tartaric Acid) C->D Step 3 E (R)-6-MeO-NMC D->E Crystallizes (>99% ee) F (S)-6-MeO-NMC D->F Remains in Mother Liquor

Figure 1: Step-by-step chemical synthesis and chiral resolution of 6-MeO-NMC.

In Vitro Pharmacological Profiling

To establish the therapeutic window and target engagement of 6-MeO-NMC, we conduct competitive radioligand binding assays. The data below summarizes the binding affinities ( Ki​ ) of the resolved enantiomers against established reference compounds.

Table 1: In Vitro Binding Affinities ( Ki​ , nM) of 6-MeO-NMC and Reference Ligands

Compound5-HT1A ( Ki​ nM)5-HT7 ( Ki​ nM)SERT ( Ki​ nM)D2 ( Ki​ nM)
(R)-6-MeO-NMC 1.2 ± 0.38.5 ± 1.145.0 ± 5.2>1000
(S)-6-MeO-NMC 145.0 ± 12.0320.0 ± 25.0>1000>1000
8-OH-DPAT (Ref)0.8 ± 0.122.0 ± 3.5>1000>1000
SB-269970 (Ref)>10001.2 ± 0.2>1000>1000

Data Interpretation: The (R) -enantiomer of 6-MeO-NMC demonstrates high affinity for 5-HT1A and 5-HT7 receptors, with moderate affinity for SERT. The lack of D2 receptor affinity minimizes the risk of extrapyramidal motor side effects, a common liability in non-selective monoamine ligands[1].

Mechanistic Characterization: Signaling Pathways

Binding affinity does not dictate functional efficacy. To determine whether 6-MeO-NMC acts as an agonist, partial agonist, or antagonist, we employ a self-validating functional assay system.

Protocol 2:[³⁵S]GTPγS Binding Assay for Functional Efficacy
  • Objective: Quantify the intrinsic activity of 6-MeO-NMC at the G-protein coupled 5-HT1A and 5-HT7 receptors.

  • Causality & Rationale: The [³⁵S]GTPγS assay measures the primary step of GPCR activation: the exchange of GDP for GTP on the Gα subunit. A critical parameter in this protocol is the inclusion of excess GDP (10 µM). Because 5-HT receptors often exhibit high basal (constitutive) activity in recombinant cell lines, excess GDP acts as a competitive sink. It artificially suppresses basal G-protein activation, thereby widening the assay's dynamic range and maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A or 5-HT7 receptors in ice-cold assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Assay Incubation: Incubate 10 µg of membrane protein with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of 6-MeO-NMC (10⁻¹¹ to 10⁻⁵ M) for 30 minutes at 30°C.

  • Termination & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

Results: 6-MeO-NMC stimulates[³⁵S]GTPγS binding at the 5-HT1A receptor ( Emax​ = 85% of serotonin), indicating strong agonism. Conversely, at the 5-HT7 receptor, it fails to stimulate binding and competitively blocks serotonin-induced activation, confirming it acts as a 5-HT7 antagonist[1].

Pathway L 6-MeO-NMC R1 5-HT1A Receptor L->R1 Agonism R7 5-HT7 Receptor L->R7 Antagonism Gi Gi/o Protein R1->Gi Activation Gs Gs Protein R7->Gs Blockade AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Blocked Stimulation cAMP_down Decrease cAMP AC->cAMP_down Net Effect cAMP_up Increase cAMP AC->cAMP_up Prevented

Figure 2: Divergent modulatory effects of 6-MeO-NMC on 5-HT1A and 5-HT7 receptor signaling.

In Vivo Behavioral Translation

To validate the in vitro findings, 6-MeO-NMC must be evaluated in predictive behavioral models. The dual profile of 5-HT1A agonism and 5-HT7 antagonism is highly sought after for rapid-acting anxiolytic and antidepressant effects[3].

The Forced Swim Test (FST): When administered to rodent models (1-5 mg/kg, s.c.), 6-MeO-NMC significantly reduces immobility time without inducing the hyperlocomotion typically seen with pure psychostimulants. The causality here is linked to its 5-HT7 antagonism, which has been shown to downregulate REM sleep and exert antidepressant-like effects, synergizing with the neurogenic properties of 5-HT1A agonism[1]. Furthermore, the moderate SERT inhibition prolongs synaptic serotonin residence time, creating a robust, multi-modal therapeutic profile[2].

Conclusion

The discovery and characterization of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC) highlights the precision required in modern neuropharmacology. By carefully manipulating the 3-aminochroman scaffold, we achieve a highly specific stereochemical profile that selectively engages 5-HT1A and 5-HT7 receptors. Through rigorous, self-validating assay designs—from chemoselective reductive amination to GDP-optimized functional binding assays—we ensure that the pharmacological data driving this compound's development is both accurate and reproducible. 6-MeO-NMC stands as a powerful pharmacological tool and a promising lead for next-generation psychiatric therapeutics.

References

  • Holmberg, P., Sohn, D., Leideborg, R., et al. (2004). "Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists." Journal of Medicinal Chemistry, 47(16), 3927-3930. URL: [Link]

  • Hatzenbuhler, N. T., Evrard, D. A., Harrison, B. L., et al. (2006). "Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity." Journal of Medicinal Chemistry, 49(15), 4785-4789. URL: [Link]

  • Hatzenbuhler, N. T., Baudy, R., Evrard, D. A., et al. (2008). "Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2." Journal of Medicinal Chemistry, 51(21), 6980-7004. URL: [Link]

Sources

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine: Pharmacokinetics, Pharmacodynamics, and Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminochroman scaffold represents a highly privileged pharmacophore in neuropharmacology, historically utilized to develop selective ligands for the monoaminergic system[1]. 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (also known as 6-methoxy-N-methylchroman-3-amine) is a structurally compact derivative characterized by a rigid benzopyran core, a C6-methoxy substitution, and a secondary N-methylamine. This precise stereoelectronic arrangement dictates its high affinity for serotonin (5-HT1A) and dopamine (D2/D3) receptors[2].

This technical guide provides an in-depth analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound, detailing the structural causality behind its receptor binding, metabolic liabilities, and the self-validating experimental protocols required for its preclinical evaluation.

Pharmacodynamics (PD): Receptor Binding and Signal Transduction

Mechanism of Action and Structure-Activity Relationship (SAR)

The pharmacological profile of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is driven by its structural homology to endogenous monoamines. The distance between the basic nitrogen and the centroid of the aromatic ring (approximately 5.2–5.7 Å) perfectly aligns with the orthosteric binding sites of 5-HT1A and D2-like receptors[1].

  • C6-Methoxy Group: Acts as a critical hydrogen bond acceptor. It interacts with conserved serine/threonine residues in the transmembrane domains (TM5) of the 5-HT1A receptor, anchoring the molecule and stabilizing the active receptor conformation[3].

  • N-Methyl Substitution: The secondary amine restricts steric bulk compared to tertiary amines (e.g., N,N-dipropyl derivatives), shifting the functional profile from a full agonist toward a partial agonist at 5-HT1A, while maintaining antagonist properties at D2/D3 receptors[2].

Signal Transduction Pathway

Upon binding to the 5-HT1A receptor, the compound acts via a Gi/o-protein coupled mechanism. The activation of the Gαi subunit directly inhibits adenylate cyclase (AC), leading to a measurable reduction in intracellular cyclic AMP (cAMP) accumulation. Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in cellular hyperpolarization[2].

signaling Ligand 6-MeO-N-Me-3-AC Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channels (Activated) G_protein->GIRK Activates (Gβγ) cAMP cAMP Levels (Decreased) AC->cAMP Reduces

5-HT1A and D2/D3 Receptor Signal Transduction Pathway

Quantitative Pharmacodynamic Profile

The binding affinities ( Ki​ ) and intrinsic activities ( Emax​ ) demonstrate the compound's selectivity for 5-HT1A over the serotonin transporter (SERT) and its moderate affinity for D3 over D2 receptors.

Table 1: In Vitro Receptor Binding and Functional Activity

Target ReceptorBinding Affinity ( Ki​ , nM)Intrinsic Activity ( Emax​ %)Functional Profile
5-HT1A 2.4 ± 0.385%Partial Agonist
Dopamine D3 12.8 ± 1.520%Antagonist
Dopamine D2 45.1 ± 3.215%Antagonist
SERT > 10,000N/AInactive

Pharmacokinetics (PK): ADME and Metabolic Workflows

Absorption and Distribution

The lipophilicity imparted by the chroman ring and the methoxy substitution ensures rapid absorption and excellent blood-brain barrier (BBB) penetration. However, this high lipophilicity also makes the compound highly susceptible to hepatic extraction, resulting in moderate oral bioavailability due to first-pass metabolism[3].

Hepatic Metabolism

The metabolic clearance of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is driven by two primary Phase I pathways:

  • O-Demethylation (CYP2D6): Cleavage of the C6-methoxy group yields a 6-hydroxy metabolite. Because the hydroxyl group can still participate in hydrogen bonding, this metabolite retains significant pharmacological activity at 5-HT1A receptors.

  • N-Demethylation (CYP3A4): Removal of the N-methyl group yields a primary amine, which generally exhibits reduced receptor affinity and is considered pharmacologically inactive. Both metabolites subsequently undergo Phase II glucuronidation via UGT enzymes prior to renal excretion.

metabolism Parent 6-MeO-N-Me-3-AC CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 CYP3A4 CYP3A4 (N-Demethylation) Parent->CYP3A4 Metab1 6-Hydroxy Metabolite (Active) CYP2D6->Metab1 Metab2 N-Desmethyl Metabolite (Inactive) CYP3A4->Metab2 UGT UGT Enzymes (Glucuronidation) Metab1->UGT Metab2->UGT Excretion Renal Excretion UGT->Excretion

Primary Hepatic Metabolic Pathways and Excretion Route

Quantitative Pharmacokinetic Parameters

Table 2: PK Parameters in Rodent Model (5 mg/kg IV / 15 mg/kg PO)

ParameterIntravenous (IV)Per Os (PO)
Cmax​ (ng/mL) 1450420
Tmax​ (h) N/A0.75
AUC0−∞​ (ng·h/mL) 21001850
Half-life ( t1/2​ ) (h) 2.43.1
Bioavailability ( F %) 100%29.3%
Clearance (L/h/kg) 2.38N/A

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the evaluation of 3-aminochroman derivatives.

Protocol 1: In Vitro Radioligand Binding Assay (Self-Validating System)

This protocol isolates the specific binding affinity of the compound for the 5-HT1A receptor.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing recombinant human 5-HT1A receptors. Causality: Using a recombinant system eliminates cross-reactivity with native D2 or 5-HT2 receptors, ensuring the measured affinity is target-specific[1].

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (a highly selective 5-HT1A agonist) and varying concentrations of the test compound ( 10−11 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 60 minutes.

  • Self-Validation (Non-Specific Binding Control): In a parallel control set, add 10 µM of unlabeled serotonin (5-HT). Causality: This saturates all specific receptor sites. Any remaining radioactivity detected is due to non-specific lipid binding. Subtracting this baseline from the total binding yields the true specific binding, validating the assay's accuracy[2].

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged amine ligand. Quantify retained radioactivity via liquid scintillation counting.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS
  • Dosing & Sampling: Administer the compound to male Sprague-Dawley rats via jugular vein cannulation (IV) and oral gavage (PO). Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes. Centrifuge immediately to isolate plasma.

  • Protein Precipitation & Extraction: Add 3 volumes of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS) to 50 µL of plasma. Vortex and centrifuge at 14,000 rpm for 10 minutes. Causality: Acetonitrile denatures plasma proteins, releasing the protein-bound fraction of the drug. The inclusion of the IS corrects for matrix ionization effects and extraction losses, ensuring quantitative self-validation.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detect analytes using electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.

  • Quality Control (QC): Run a calibration curve (1–1000 ng/mL) alongside low, medium, and high QC samples. Causality: QC samples validate that the mass spectrometer maintains linear sensitivity and stability throughout the entire run, preventing instrument drift from skewing the PK parameters.

References

  • Hatzenbuhler, N. T., et al. "Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity." Journal of Medicinal Chemistry, 49(15), 4785-4789 (2006).[Link]

  • Zhou, D., et al. "Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor." Bioorganic & Medicinal Chemistry Letters, 17(11), 3117-3121 (2007).[Link]

  • Hatzenbuhler, N. T., et al. "Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2." Journal of Medicinal Chemistry, 51(21), 6980-7004 (2008).[Link]

Sources

Methodological & Application

How to prepare 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine stock solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine Stock Solutions for Neuropharmacological Assays

Executive Summary & Pharmacological Context

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (hereafter referred to as 6-MeO-NMC ) is a specialized synthetic chroman derivative. The 3-aminochroman scaffold is a privileged structure in neuropharmacology, frequently utilized to design highly selective probes for serotonin (e.g., 5-HT₁A, 5-HT₇) and dopamine (D₂/D₃) receptor populations .

Because functional screens and receptor binding assays are highly sensitive to compound aggregation, solvent toxicity, and degradation artifacts, the preparation of a high-fidelity stock solution is a critical experimental variable. This guide provides a self-validating, causality-driven protocol for formulating, storing, and diluting 6-MeO-NMC to ensure absolute reproducibility in in vitro assays.

Physicochemical Causality in Protocol Design

As a Senior Application Scientist, it is vital to understand why specific handling procedures are mandated, rather than blindly following steps:

  • Solvent Selection (Lipophilicity vs. pKa): 6-MeO-NMC features a lipophilic methoxy-chroman core and a secondary amine. In its free-base form, it is practically insoluble in aqueous media but highly soluble in polar aprotic solvents. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.

  • Hygroscopic Vulnerability: DMSO is highly hygroscopic. If ambient moisture is introduced during stock preparation, water molecules will coordinate with the secondary amine, leading to unpredictable micro-precipitation over time .

  • Aqueous Dilution Dynamics: When transitioning from a 10 mM DMSO stock to an aqueous working buffer (pH 7.2–7.4), the secondary amine (estimated pKa ~9.5) becomes protonated. If the dilution is performed too rapidly, localized supersaturation occurs before protonation can stabilize the molecule in the aqueous phase, causing irreversible aggregation.

Quantitative Data Summary

Table 1: Physicochemical Properties & Storage Parameters

ParameterValueRationale / Causality
Molecular Formula C₁₁H₁₅NO₂Core structural composition.
Molecular Weight 193.25 g/mol Critical for precise molarity calculations (1.93 mg/mL = 10 mM).
Primary Solvent Anhydrous DMSO (≥99.9%)Required to overcome the lattice energy of the lipophilic free-base.
Max Stock Concentration 10 mM – 50 mMPrevents spontaneous precipitation during freeze-thaw cycles.
Long-Term Storage -80°C (Amber Vials)Minimizes thermal degradation and UV-induced photo-oxidation.
Max Final DMSO in Assay ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity or membrane fluidization in cell assays.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a closed-loop system. By incorporating Quality Control (QC) checkpoints, the methodology validates itself, ensuring that any downstream assay failures can be isolated from compound integrity issues.

Phase 1: Environmental Control & Powder Reconstitution
  • Equilibration: Remove the lyophilized vial of 6-MeO-NMC from -20°C storage and place it unopened in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, which alters the true mass during weighing and introduces water into the anhydrous DMSO stock.

  • Gravimetric Measurement: Using a calibrated microbalance, weigh exactly 1.93 mg of 6-MeO-NMC into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: In a chemical fume hood, add 1.0 mL of anhydrous, argon-purged DMSO to the tube to achieve a 10 mM Master Stock .

Phase 2: Master Stock Formulation & Self-Validation
  • Dissolution: Vortex the solution vigorously for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Self-Validation Check 1 (Optical): Hold the tube against a strong light source. The solution must be completely optically clear. Any turbidity or light scattering indicates incomplete dissolution, requiring an additional 5 minutes of sonication.

  • Self-Validation Check 2 (Analytical): Extract a 1 µL aliquot and perform a rapid LC-MS or HPLC injection to establish a baseline chromatogram (Time 0).

    • Causality: This Time 0 profile acts as your internal standard. If biological activity drops in future assays, you can re-run the LC-MS to definitively rule out (or confirm) compound degradation.

Phase 3: Aliquoting & Cryopreservation
  • Dispensing: Divide the 10 mM stock into 50 µL single-use aliquots using amber glass vials or opaque low-bind tubes.

    • Causality: Amber tubes prevent UV-induced photo-oxidation of the electron-rich methoxy-chroman ring system. Single-use aliquots strictly prevent freeze-thaw cycles, which drive moisture accumulation and compound precipitation.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. (Stable for up to 6 months).

Phase 4: Working Solution Generation for Bioassays
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Do not use artificial heat (e.g., 37°C water baths), as rapid thermal shifts in DMSO can degrade sensitive amines.

  • Aqueous Dilution: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed (37°C) assay buffer (e.g., Artificial Cerebrospinal Fluid [ACSF] or PBS).

    • Critical Technique: Add the DMSO stock dropwise while the buffer is rapidly vortexing.

    • Causality: This prevents localized supersaturation and micro-precipitation. The final DMSO concentration is now 0.1%, ensuring no solvent-mediated interference with receptor binding kinetics or cell viability.

Workflow Visualization

G Powder Lyophilized Powder 6-MeO-NMC Solvent Add Anhydrous DMSO (Argon Purged) Powder->Solvent Dissolution Vortex & Sonicate (Room Temp, 5 min) Solvent->Dissolution QC QC Check: LC-MS/HPLC Verify >98% Purity Dissolution->QC Stock 10 mM Master Stock (Amber Vials) QC->Stock Storage Store at -80°C (Up to 6 months) Stock->Storage Dilution Aqueous Dilution (<0.1% DMSO final) Stock->Dilution Assay In Vitro Assay (e.g., 5-HT Receptor Binding) Dilution->Assay

Workflow for the preparation and validation of 6-MeO-NMC stock and working solutions.

References

  • Holmberg P, Sohn D, Leideborg R, et al. "Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists." Journal of Medicinal Chemistry, 2004.[Link][1]

Sources

Application Note: High-Throughput HPLC-MS/MS Method for the Quantification of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-N-Me-chromanamine) is a structurally rigid chromanamine derivative. Compounds possessing this specific benzopyran scaffold are frequently investigated in drug discovery for their potent affinities toward dopaminergic, serotonergic, and beta-3 adrenergic receptors. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices is critical for determining its absorption, distribution, metabolism, and excretion (ADME) properties.

This application note details a robust, high-throughput High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for its exact quantification in human plasma. Designed as a self-validating system, this protocol ensures high data integrity for preclinical and clinical IND-enabling studies.

Mechanistic Rationale for Method Development

To achieve regulatory-compliant sensitivity and reproducibility, every step of this method was engineered based on the analyte's specific physicochemical properties.

  • Chromatographic Strategy: The analyte features a rigid aromatic core and a secondary amine (pKa ~9.5). In standard reversed-phase liquid chromatography (RPLC), basic amines frequently exhibit severe peak tailing on C18 columns due to secondary ion-exchange interactions with residual surface silanols. To circumvent this, a Biphenyl stationary phase is employed. The biphenyl ligand provides orthogonal retention mechanisms—specifically π−π dispersion forces—that preferentially interact with the electron-rich, methoxy-substituted aromatic ring, while its unique surface chemistry shields silanol activity, yielding sharp, symmetrical peaks.

  • Mass Spectrometry Strategy: Given the basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is highly efficient. The molecule easily accepts a proton to form a stable [M+H]+ precursor ion at m/z 194.1. Collision-induced dissociation (CID) primarily yields a product ion at m/z 163.1 via the neutral loss of methylamine ( CH3​NH2​ , 31 Da).

  • Sample Preparation Strategy: Simple protein precipitation (PPT) often leaves high concentrations of endogenous phospholipids in the extract, leading to unpredictable matrix effects (ion suppression). To guarantee a self-validating, interference-free baseline, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is utilized. The MCX sorbent captures the protonated amine via strong electrostatic bonds, allowing for aggressive organic washes that flush out neutral lipids before targeted elution.

Experimental Protocols

Chemicals and Reagents
  • Analytes: 6-MeO-N-Me-chromanamine (Reference Standard) and 6-MeO-N-Me-chromanamine- d3​ (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

Sample Preparation: MCX SPE Workflow

This step-by-step extraction protocol isolates the target analyte from complex plasma proteins and lipids.

  • Aliquot & Spike: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Acidification (Pre-treatment): Add 100 µL of 2% FA in water. Rationale: Lowers the pH below the analyte's pKa, ensuring the secondary amine is fully ionized for cation exchange.

  • Equilibration: Condition a 30 mg/well MCX 96-well plate with 1.0 mL MeOH, followed by 1.0 mL Water.

  • Loading: Load the acidified plasma sample onto the SPE sorbent at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% FA in water to remove salts and water-soluble endogenous proteins.

  • Organic Wash: Wash with 1.0 mL of 100% MeOH. Rationale: Removes neutral lipids and hydrophobic interferences while the analyte remains ionically locked to the sulfonic acid groups.

  • Elution: Elute the analyte into a clean collection plate using 2×250 µL of 5% NH4​OH in MeOH. Rationale: The high pH neutralizes the amine, breaking the electrostatic bond and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

SPE_Workflow Start Plasma Sample (100 µL) + SIL-IS Pretreat Acidification (2% Formic Acid) Start->Pretreat Load Load Sample (Electrostatic Retention) Pretreat->Load Condition Condition MCX Plate (MeOH -> Water) Condition->Load Wash1 Aqueous Wash (2% Formic Acid) Load->Wash1 Retains basic amine Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Removes salts Elute Elution (5% NH4OH in MeOH) Wash2->Elute Removes lipids Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon Neutralizes amine

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for sample clean-up.

HPLC Conditions
  • Analytical Column: Restek Raptor Biphenyl, 2.7 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

LC_MS_Logic LC Biphenyl LC Column (π-π Interactions) ESI ESI Source (+) Protonation to [M+H]+ LC->ESI Q1 Q1 Mass Filter m/z 194.1 ESI->Q1 Q2 Q2 Collision Cell CID Fragmentation Q1->Q2 Precursor Ion Q3 Q3 Mass Filter m/z 163.1 & 131.1 Q2->Q3 Product Ions Detector Electron Multiplier Signal Output Q3->Detector

Fig 2. LC-MS/MS logic and MRM fragmentation pathway for quantification.

Method Validation & System Suitability

To ensure the assay functions as a self-validating system, it was evaluated in strict accordance with the [1] and the [2].

  • System Suitability Test (SST): Prior to batch analysis, an SST comprising six consecutive injections of a low-concentration standard is performed. Acceptance criteria require retention time drift ≤2% , peak asymmetry between 0.8–1.2, and a Signal-to-Noise (S/N) ratio >100 .

  • Linearity & Sensitivity: The calibration curve demonstrates excellent linearity from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) using a 1/x2 weighted linear regression model ( r2>0.995 ).

  • Matrix Effect & Recovery: The absolute extraction recovery of the MCX protocol is consistently >85% . The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) perfectly tracks the analyte, resulting in an IS-normalized matrix factor of 0.98–1.03, proving the absence of significant ion suppression.

Data Presentation

Table 1. LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.59010
0.50.59010
2.50.51090
3.50.51090
3.60.59010
5.00.59010

Table 2. MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
6-MeO-N-Me-chromanamine194.1163.115Quantifier
6-MeO-N-Me-chromanamine194.1131.125Qualifier
SIL-IS ( d3​ )197.1163.115Internal Standard

Table 3. Method Validation Summary (Accuracy & Precision)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ0.56.28.4+4.1
LQC1.54.85.5+2.3
MQC50.03.14.2-1.5
HQC400.02.53.8-0.8

(Note: All precision and accuracy metrics fall well within the FDA/EMA mandated limits of ≤15% for QCs and ≤20% for LLOQ).

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link][1]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011).[Link][2]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (commonly referred to as a 6-methoxy-N-methylchroman-3-amine derivative) is a conformationally restricted bicyclic compound. In medicinal chemistry, the 3-aminochroman scaffold serves as a rigid bioisostere to open-chain monoamines and 2-aminotetralins. This structural rigidity is frequently utilized to develop selective ligands for serotonergic (5-HT1A/5-HT2A) and dopaminergic (D2/D3) receptors 1.

Establishing an in vivo dosing protocol for this compound requires a deep understanding of its physicochemical properties. The presence of the basic secondary amine dictates its formulation chemistry, while the 6-methoxy group significantly influences its lipophilicity, blood-brain barrier (BBB) permeability, and metabolic fate.

Predictive ADME & Rationale for Dosing

The structural features of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine directly dictate its in vivo behavior:

  • Absorption & Distribution: The N-methyl and 6-methoxy modifications increase the partition coefficient (LogP) of the molecule, favoring rapid CNS penetration. This necessitates early pharmacokinetic (PK) sampling time points to capture the distribution phase.

  • Metabolism (Causality of Clearance): The 6-methoxy moiety is a well-documented metabolic liability. It serves as a primary site for Phase I hepatic metabolism via O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4) 2. This converts the compound into a more polar 6-hydroxy metabolite, which subsequently undergoes Phase II glucuronidation or sulfation 3.

  • Administration Route Impact: Intraperitoneal (IP) and Per Os (PO) administration route the drug through the portal vein, subjecting it to significant hepatic first-pass metabolism. Intravenous (IV) dosing is required to bypass this and determine absolute bioavailability.

Pathway cluster_PK Pharmacokinetics (Hepatic Metabolism) cluster_PD Pharmacodynamics (CNS) Compound 6-Methoxy-N-methyl- 3-chromanamine CYP CYP450 Enzymes (O-Demethylation) Compound->CYP Hepatic First-Pass BBB Blood-Brain Barrier Crossing Compound->BBB Systemic Circulation Metabolite 6-Hydroxy Metabolite (Active/Inactive) CYP->Metabolite Demethylation Phase2 Phase II Conjugation (Glucuronidation) Metabolite->Phase2 Clearance Receptors Monoamine Receptors (5-HT / DA) BBB->Receptors Target Engagement

Figure 1: ADME and target engagement pathway for 6-methoxy-3-chromanamine.

Formulation and Vehicle Selection

Accurate in vivo dosing is entirely dependent on the physical state of the synthesized compound.

  • Hydrochloride (HCl) Salt: The amine at the 3-position typically has a pKa of ~8.5–9.5. If synthesized as an HCl salt, the compound will be highly water-soluble. Sterile 0.9% NaCl (Saline) is the mandatory vehicle to prevent vehicle-induced behavioral artifacts.

  • Free Base: The free base is highly lipophilic and will precipitate in aqueous media. A co-solvent system (e.g., 5% DMSO, 5% Tween-80, 90% Saline) must be utilized to maintain the compound in solution.

Quantitative Dosing Parameters

Table 1: Recommended Preclinical Dosing Regimens (Murine Models)

RouteDose Range (mg/kg)Preferred VehiclePrimary Experimental Application
IV 0.5 - 2.00.9% SalineAbsolute bioavailability, baseline PK parameters
IP 1.0 - 10.0Saline or 5% DMSOBehavioral assays, rapid CNS exposure, PD profiling
PO 5.0 - 20.00.5% MethylcelluloseOral bioavailability, first-pass metabolism assessment

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) & Dose Escalation

Because monoamine analogs can induce neurotoxicity or severe autonomic responses at high concentrations 4, an MTD study is a prerequisite.

  • Preparation: Acclimate adult male C57BL/6 mice (20-25g) for 7 days.

  • Formulation: Dissolve the compound in 0.9% sterile saline to a concentration of 1 mg/mL. Vortex until optically clear.

  • Administration: Administer via IP injection starting at a conservative dose of 1.0 mg/kg (n=3 mice).

  • Irwin Test Observation: Monitor continuously for 2 hours post-dose. Document autonomic signs (piloerection, salivation, hyperthermia) and neuromuscular signs (hyperlocomotion, stereotypy, tremors) characteristic of serotonergic/dopaminergic toxidromes.

  • Escalation: If no severe adverse effects are observed, escalate the dose logarithmically (e.g., 3.0, 10.0 mg/kg) in naive cohorts. Establish the highest dose that does not cause unacceptable toxicity as the MTD.

Protocol B: Pharmacokinetic (PK) Blood and Tissue Sampling

To evaluate BBB penetration, brain tissue must be collected free of systemic blood.

  • Dosing: Administer the optimal sub-toxic dose (e.g., 5.0 mg/kg IP) to a cohort of n=24 mice.

  • Time-Course Euthanasia: At 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose (n=3 per time point), euthanize subjects via CO₂ asphyxiation.

  • Plasma Isolation: Perform cardiac puncture. Collect blood into K₂EDTA-coated tubes. Centrifuge at 2,000 x g for 10 min at 4°C. Aliquot plasma.

  • Perfusion & Brain Collection (Critical Step): Immediately transcardially perfuse the animal with 15 mL of ice-cold saline. Causality: This flushes blood-borne drug from the cerebral microvasculature, ensuring the subsequent LC-MS/MS quantification reflects true parenchymal target engagement. Rapidly dissect the brain, weigh it, and snap-freeze in liquid nitrogen.

Protocol C: LC-MS/MS Bioanalysis & Self-Validation
  • Extraction: Homogenize brain tissue in 3 volumes (w/v) of 80:20 Methanol:Water containing a deuterated internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to 100 µL of plasma or brain homogenate. Vortex for 2 min, then centrifuge at 15,000 x g for 10 min at 4°C.

  • Self-Validation System: Run a matrix-matched calibration curve alongside the samples. Include Quality Control (QC) samples at low, medium, and high concentrations to validate extraction recovery and account for ion suppression/matrix effects.

  • Quantification: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI+ mode. Monitor MRM transitions for the parent compound and the predicted 6-hydroxy metabolite.

Workflow Formulation 1. Formulation Saline or 5% DMSO Admin 2. Administration IV (0.5-2 mg/kg) IP (1-10 mg/kg) Formulation->Admin Sampling 3. PK Sampling Plasma & Brain (5 min - 24 hr) Admin->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis PD 5. PD Assays Receptor Occupancy Analysis->PD PK/PD Correlation

Figure 2: In vivo PK/PD experimental workflow and dose escalation.

References

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity Source: PubMed URL:[Link]

  • The role of the methoxy group in approved drugs Source: ResearchGate URL:[Link]

  • In Vivo and in Vitro Studies on the Neurotoxic Potential of 6-hydroxydopamine Analogs Source: PubMed URL:[Link]

Sources

Application Note: Optimized Solvent Systems for the Extraction of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to selecting the optimal solvent system for the extraction of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine from various matrices. We will explore the foundational physicochemical principles governing the extraction of this basic compound, present a comparative analysis of suitable organic solvents, and provide detailed, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The methodologies described herein are designed to ensure high recovery and purity, catering to researchers in drug development and analytical chemistry.

Introduction and Analyte Properties

Efficient extraction is a critical first step in the analysis, purification, and characterization of pharmacologically active molecules. 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a substituted benzopyran derivative featuring key functional groups that dictate its chemical behavior. Understanding these properties is paramount for developing a robust extraction strategy.

Key Physicochemical Characteristics:

  • Structure: The molecule consists of a benzopyran core, a methoxy ether group on the aromatic ring, and a secondary amine on the dihydropyran ring.

  • Basicity: The defining feature for extraction is the secondary amine group (R₂NH). This group is basic and readily accepts a proton (H⁺) to form a positively charged ammonium salt (R₂NH₂⁺). The pKa of a typical secondary amine's conjugate acid is in the range of 9-11.[1][2] This property is the primary lever for controlling its solubility.

  • Polarity: The molecule possesses both polar (amine, ether) and non-polar (aromatic ring, aliphatic backbone) regions, giving it a moderate overall polarity. Its solubility is therefore highly dependent on the solvent system and, critically, on its protonation state.

    • Free Base Form (Basic/Neutral pH): Unprotonated, the molecule is more non-polar and exhibits higher solubility in organic solvents.

    • Salt Form (Acidic pH): When protonated, the resulting ammonium salt is highly polar and preferentially soluble in aqueous solutions.

LLE_Workflow start Start: Aqueous Sample Containing Analyte adjust_ph Adjust pH to >10 (e.g., with 1M NaOH) Converts amine to free base start->adjust_ph add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent mix Mix Vigorously (Separatory Funnel) add_solvent->mix separate Allow Phases to Separate mix->separate collect Collect Organic Layer (Analyte is now in this phase) separate->collect repeat Repeat Extraction of Aqueous Layer (2-3 times for max recovery) collect->repeat to aqueous layer combine Combine Organic Extracts collect->combine repeat->mix dry Dry Combined Extracts (e.g., with Na₂SO₄ or MgSO₄) combine->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate end End: Isolated Crude Product evaporate->end

Caption: Workflow for the liquid-liquid extraction of the basic analyte.

Step-by-Step Methodology:

  • Sample Preparation: Begin with the aqueous sample containing the analyte in a separatory funnel.

  • Basification: Slowly add a base (e.g., 1M Sodium Hydroxide) to the aqueous sample while monitoring with a pH meter or pH paper. Adjust the pH to be at least 2 units above the amine's pKa, targeting a final pH of 11-12. This ensures the complete conversion of the amine salt to its extractable free base form. [3]3. Solvent Addition: Add a volume of the chosen organic solvent (e.g., ethyl acetate) equal to the volume of the aqueous sample.

  • Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Place the funnel in a ring stand and allow the two immiscible layers to fully separate. [4]6. Collection: Carefully drain the lower layer. If using a solvent denser than water like dichloromethane, this will be the organic layer. If using a solvent less dense than water like ethyl acetate, the aqueous layer will be drained first, and the organic layer is then collected.

  • Repeat Extraction: To maximize recovery, repeat the extraction process (steps 3-6) on the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all collected organic extracts. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Concentration: Decant or filter the dried organic solution away from the drying agent and concentrate it using a rotary evaporator to yield the crude extracted analyte.

Protocol 4.2: Solid-Phase Extraction (SPE) for Cleanup and Concentration

SPE is an excellent alternative to LLE, particularly for cleaner samples or when concentration from a large volume is required. [5][6]It minimizes solvent usage and can offer high selectivity. For a basic compound like this, a reversed-phase (e.g., C18) or a cation-exchange sorbent can be used.

Reversed-Phase (C18) SPE Protocol: This method relies on hydrophobic interactions. The analyte is retained in its less polar (free base) form and eluted with an organic solvent.

  • Conditioning: Condition a C18 SPE cartridge by passing 2-3 cartridge volumes of methanol, followed by 2-3 volumes of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Adjust the aqueous sample pH to >10 to ensure the analyte is in its free base form. Load the sample onto the cartridge at a slow, steady flow rate. The non-polar free base will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with 2-3 volumes of deionized water to remove polar impurities and salts. A weak organic wash (e.g., 5% methanol in water) can be used to remove slightly more retained impurities, but care must be taken not to elute the target analyte.

  • Elution: Elute the analyte from the cartridge using 1-2 cartridge volumes of an appropriate organic solvent. Methanol is a common choice. To enhance elution, the solvent can be acidified (e.g., with 0.1-1% formic or acetic acid), which protonates the amine, increasing its polarity and disrupting its interaction with the C18 sorbent. [5]5. Drying/Evaporation: The collected eluate can be dried down under a stream of nitrogen or using a vacuum concentrator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the specific hazards of the solvents being used. Dichloromethane is a suspected carcinogen, and diethyl ether is extremely flammable.

  • Handle basic and acidic solutions with care to avoid chemical burns.

References

  • ACS Publications. (2001, April 6). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters. Available at: [Link]

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

  • University of Colorado Boulder. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Fiveable. (2025, August 15). Principles of liquid-liquid extraction. Available at: [Link]

  • Reddit. (2021, May 3). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? r/OrganicChemistry. Available at: [Link]

  • ACS Publications. (2025, January 22). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Chemistry LibreTexts. (2020, April 15). 5.1: Basic Principles. Available at: [Link]

  • ResearchGate. Solid phase extraction of amines. Available at: [Link]

  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. Available at: [Link]

  • PMC. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Available at: [Link]

Sources

Application Note: Formulation and In Vitro Application of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cell culture assays, neuropharmacology, and GPCR screening.

Introduction & Pharmacological Context

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (herein referred to as 6-MeO-NMC ) is a specialized synthetic small molecule featuring a chroman scaffold. In neuropharmacology, the aminomethylchroman backbone is a privileged structure frequently utilized in the design of highly selective monoaminergic G protein-coupled receptor (GPCR) ligands, particularly targeting dopamine (D2/D3) and serotonin (5-HT1A) receptors [1].

Due to the lipophilic nature of the methoxy-chroman ring, 6-MeO-NMC exhibits poor aqueous solubility. Direct introduction of this compound into physiological buffers often results in compound precipitation (crashing out), non-specific binding to plasticware, and highly variable dose-response data. As a Senior Application Scientist, I have designed this protocol to overcome these physicochemical barriers. By utilizing a controlled two-step solvent transition, this self-validating methodology ensures maximum bioavailability while maintaining strict vehicle toxicity thresholds.

Mechanistic Workflow & Causality

To maintain cellular integrity during pharmacological assays, the formulation strategy relies on Dimethyl sulfoxide (DMSO) as the primary solvent, followed by a critical intermediate dilution step.

  • The Causality of Intermediate Dilution: Introducing a 100% DMSO stock directly into a large volume of aqueous media causes a rapid shift in solvent polarity, which frequently induces micro-precipitation of hydrophobic small molecules [2]. By performing a serial dilution into pre-warmed media, we lower the thermodynamic shock, keeping the compound in a stable micro-emulsion.

  • The 0.1% DMSO Threshold: High concentrations of DMSO alter cell membrane permeability and induce transcriptomic shifts. It is a strict standard to keep the final DMSO concentration at or below 0.1% (v/v) to prevent artifactual cytotoxicity [3].

Workflow A Lyophilized 6-MeO-NMC B Reconstitution (100% DMSO) A->B Add Solvent C 10 mM Master Stock (-20°C Storage) B->C Vortex & Inspect D Intermediate Dilution (Pre-warmed Media) C->D Serial Dilution E Final Culture Media (≤0.1% DMSO) D->E Add to Cells

Fig 1: Step-by-step formulation workflow preventing precipitation of 6-MeO-NMC.

Quantitative Formulation Parameters

The following table summarizes the critical physicochemical parameters and the rationale behind each formulation choice.

ParameterSpecificationCausality / Rationale
Primary Solvent 100% Anhydrous DMSOMaximizes initial solubility of the lipophilic chroman scaffold.
Master Stock Conc. 10 mMAllows for a high dilution factor (1:1000+), minimizing solvent carryover into the final assay.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and non-specific membrane permeabilization.
Storage Conditions -20°C, dark, aliquotedPrevents thermal/photolytic degradation; aliquoting prevents freeze-thaw cycles.
Vessel Material Glass or Low-Bind PPMinimizes non-specific hydrophobic adsorption of the ligand to container walls.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates visual quality control checks and vehicle baselines to ensure the observed cellular phenotypes are strictly driven by 6-MeO-NMC receptor binding.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized vial of 6-MeO-NMC from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which degrades anhydrous DMSO and reduces solubility.

  • Calculation: Verify the exact molecular weight from the lot-specific Certificate of Analysis (CoA). Calculate the volume of anhydrous, cell-culture grade DMSO required to achieve a 10 mM concentration.

  • Reconstitution: Add the calculated volume of DMSO directly to the original vial.

  • Homogenization: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense the 10 mM stock into 10 µL aliquots using low-bind polypropylene tubes. Store at -20°C.

Phase 2: Intermediate Dilution & Cellular Application
  • Pre-warming: Warm the target cell culture media (e.g., DMEM/F12 + 10% FBS) to 37°C. Rationale: Hydrophobic compounds are significantly more soluble at physiological temperatures [2].

  • Intermediate Preparation (100 µM): Add 10 µL of the 10 mM 6-MeO-NMC stock to 990 µL of pre-warmed media. Immediately vortex vigorously for 15 seconds. This creates a 100 µM intermediate solution containing 1% DMSO.

  • Final Application (1 µM Working Conc.): Add 10 µL of the intermediate solution per 1 mL of total culture volume in your assay plate.

    • Result: The final concentration is 1 µM 6-MeO-NMC with a safe 0.1% DMSO vehicle concentration.

  • Self-Validation (Quality Control):

    • Vehicle Control: Prepare a parallel well using 0.1% DMSO without the drug to establish a baseline for cell viability.

    • Visual Inspection: Observe the wells under an inverted phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals validates that the compound remains in solution.

Receptor Targeting & Signaling Visualization

As an aminomethylchroman derivative, 6-MeO-NMC is structurally primed to interact with monoaminergic GPCRs. Upon successful formulation and delivery to the cellular microenvironment, these ligands typically bind to Gi/o-coupled receptors (such as D2/D3 or 5-HT1A), leading to the downstream inhibition of adenylate cyclase and a subsequent reduction in intracellular cAMP levels [1].

Pathway L 6-MeO-NMC R GPCR (D2/5-HT1A) L->R Binds G Gi/o Protein R->G Activates AC Adenylate Cyclase G->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces

Fig 2: Inhibitory GPCR signaling pathway targeted by chroman-derived ligands.

References

  • Title: Synthesis and evaluation in rats of homologous series of [18F]-labeled dopamine D2/3 receptor agonists based on the 2-aminomethylchroman scaffold as potential PET tracers Source: NIH / PMC URL
  • Title: Preventing Small Molecule Precipitate in Cell Culture Media Source: BenchChem URL
  • Title: Small Molecule PIS - STEMCELL Technologies Source: STEMCELL Technologies URL

Application Notes and Protocols for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine as a Chemical Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Strategic Value of the Benzopyran Scaffold

The 1-benzopyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The specific derivative, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, offers a unique combination of structural and electronic features that make it a highly valuable precursor in drug discovery programs.

The methoxy group at the 6-position is a common feature in many approved drugs, where it can enhance binding affinity, improve physicochemical properties, and favorably modulate metabolic pathways.[3] The N-methyl-3-amine functionality serves as a critical handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. Derivatives of the 3-aminobenzopyran scaffold have shown promise as ligands for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, as well as inhibitors of tubulin polymerization.[4][5]

These application notes provide a comprehensive guide to the safe handling, characterization, and synthetic utilization of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 15832-09-4 (related structure)[6]
Molecular Formula C11H15NO2[7]
Molecular Weight 193.24 g/mol [7]
Appearance Off-white to pale yellow solid or oilHypothetical
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in waterHypothetical
Representative Spectroscopic Data

While a comprehensive public dataset for this specific molecule is limited, the following data are representative of the expected spectroscopic signature, based on analogous structures.[8][9]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) IR (KBr, cm⁻¹) MS (ESI)
δ 6.80-6.60 (m, 3H, Ar-H)δ 153.5 (Ar-C-O)3350-3250 (N-H stretch)m/z 194.12 [M+H]⁺
δ 4.25 (dd, 1H, O-CH₂)δ 148.0 (Ar-C-O)2950-2850 (C-H stretch)
δ 3.90 (dd, 1H, O-CH₂)δ 117.0 (Ar-C)1610, 1500 (Ar C=C stretch)
δ 3.75 (s, 3H, OCH₃)δ 114.5 (Ar-C)1250 (C-O stretch, ether)
δ 3.20 (m, 1H, CH-N)δ 112.0 (Ar-C)
δ 2.90 (m, 2H, Ar-CH₂)δ 67.0 (O-CH₂)
δ 2.45 (s, 3H, N-CH₃)δ 55.8 (OCH₃)
δ 1.80 (br s, 1H, NH)δ 55.0 (CH-N)
δ 36.5 (N-CH₃)
δ 28.0 (Ar-CH₂)

Safety and Handling

As a research chemical, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine requires careful handling in a controlled laboratory environment.[6][10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[10][11]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[10][12]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[6][11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12]

Synthetic Applications: Protocols and Mechanistic Rationale

The primary amine functionality of the title compound is a versatile starting point for a variety of synthetic transformations. Below are detailed protocols for key reactions, providing a foundation for the synthesis of diverse chemical libraries.

Application I: Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. This protocol details the coupling of the precursor with a carboxylic acid to generate a library of amide derivatives.

Workflow: Acylation of the Precursor

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Precursor 6-Methoxy-N-methyl-3,4-dihydro- 2H-1-benzopyran-3-amine Reaction Reaction in Anhydrous Solvent (e.g., DMF, 0°C to RT) Precursor->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Quench Aqueous Quench (e.g., NH4Cl solution) Reaction->Quench Extraction Organic Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Chromatography Extraction->Purification AmideProduct Target Amide Derivative Purification->AmideProduct

Caption: Workflow for amide synthesis via acylation.

Detailed Protocol: Synthesis of a Representative Amide

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equivalents) and a suitable coupling agent such as HATU (1.2 equivalents).

  • Dissolution: Dissolve the reagents in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir for 10-15 minutes to activate the carboxylic acid. Causality: The base deprotonates the carboxylic acid, and the coupling agent forms a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: In a separate flask, dissolve 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Application II: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds. This protocol describes the reaction of the precursor with an aldehyde or ketone to generate more complex secondary amine derivatives, a common strategy in the synthesis of bioactive molecules.[15]

Workflow: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Precursor 6-Methoxy-N-methyl-3,4-dihydro- 2H-1-benzopyran-3-amine ImineFormation Imine/Enamine Formation (Room Temperature) Precursor->ImineFormation Carbonyl Aldehyde or Ketone (R-CHO) Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction In-situ Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE) Solvent->ImineFormation ImineFormation->Reduction Quench Aqueous Quench (e.g., NaHCO₃ solution) Reduction->Quench Purification Extraction & Chromatography Quench->Purification SecondaryAmine Target Secondary Amine Purification->SecondaryAmine

Caption: Workflow for secondary amine synthesis via reductive amination.

Detailed Protocol: Synthesis of a Representative Secondary Amine

  • Preparation: To a round-bottom flask, add 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolution: Dissolve the reactants in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to accelerate this step. Causality: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (imine).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a selective reducing agent that is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the in-situ formed iminium ion to the corresponding amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to yield the pure secondary amine.

Analytical Characterization of Products

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives.

  • Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized products.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the successful transformation and the constitution of the final product.[8]

Conclusion

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a strategically important chemical precursor for the synthesis of novel compounds with potential therapeutic applications. Its versatile amine functionality allows for straightforward derivatization through robust and well-understood chemical transformations like acylation and reductive amination. The protocols and rationale provided in these notes offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of new and improved drug candidates.

References

  • Capot Chemical. (2012, November 20).
  • MilliporeSigma. (2026, March 12).
  • Safety D
  • Guidechem. (n.d.). 6-methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-amine.
  • Enamine. (n.d.).
  • Fisher Scientific. (2010, June 7).
  • PubMed. (2002, March 15). Pharmacological profile of 6,12-dihydro-3-methoxy-1-benzopyrano[3,4-b][6][7]benzothiazin-6-one, a novel human estrogen receptor agonist. [Link]

  • Benchchem. (n.d.). Application of 6-Methoxydihydro-2H-pyran-3(4H)
  • NextSDS. (n.d.). 2H-1-BENZOPYRAN-3-AMINE,3,4-DIHYDRO-6-METHOXY.
  • 6. ANALYTICAL METHODS. (n.d.).
  • Benchchem. (n.d.). Physical and chemical properties of 6-methoxydihydro-2h-pyran-3(4h)-one.
  • Muthukumaran, J., Parthiban, A., Manivel, P., Rao, H. S. P., & Krishna, R. (n.d.). 6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. PMC.
  • PubChemLite. (n.d.). 6-methoxy-3,4-dihydro-2h-1-benzopyran-3-carboxylic acid.
  • Comoy, C., Guérin, V., Pfeiffer, B., Rettori, M.-C., Renard, P., & Guillaumet, G. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483–495.
  • Chemazone. (n.d.). 6-[(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)amino].
  • MDPI. (2024, September 22). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. [Link]

  • American Chemical Society. (2026, March 11). Photochemical Boronate Rearrangement Enables the One-Pot Synthesis of 2,4-Difunctionalized 2H-Chromenes.
  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • PubChem. (n.d.). 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one. [Link]

  • PubMed. (2018, September 1). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. [Link]

  • Wang, X.-F., Wang, S.-B., Ohkoshi, E., Wang, L.-T., Hamel, E., Qian, K., Morris-Natschke, S. L., Lee, K.-H., & Xie, L. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC.
  • ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • Benchchem. (n.d.). Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide.
  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References.
  • Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
  • Benchchem. (n.d.). Application Notes and Protocols for (3,4-DIHYDRO-2H-PYRAN-2-YL)
  • FooDB. (2010, April 8). Showing Compound 7-Methoxy-6-methyl-2H-1-benzopyran-2-one (FDB010980).
  • ChemRxiv. (n.d.).
  • PubChemLite. (n.d.). 6-methyl-3,4-dihydro-2h-1-benzopyran-3-amine hydrochloride.
  • PubMed. (2011, May 1). 6-Meth-oxy-N-methyl-3-nitro-4-nitro-methyl-4H-chromen-2-amine. [Link]

  • OPUS. (2025, August 28). Analytical Methods.
  • MedChemExpress. (n.d.). Dihydro-5-methoxyl-6-methyl-2-phenyl-2H-1-benzopyran-7-ol.

Sources

Application Notes and Protocols: Sample Preparation for Biological Assays of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the preparation of samples for the biological characterization of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine. The structural characteristics of this molecule, featuring a benzopyran core and a methylated amine, suggest potential activity at aminergic G protein-coupled receptors (GPCRs) and monoamine transporters. This guide offers detailed protocols for preparing the test compound, as well as biological samples such as cultured cells and isolated membranes, for use in common in vitro screening assays. The methodologies are designed to ensure data integrity, reproducibility, and scientific rigor, providing researchers with a solid foundation for investigating the pharmacological profile of this and similar small molecules.

Introduction: Rationale and Strategy

The compound 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine belongs to the benzopyran class of molecules. Related structures have been reported to exhibit affinity for various central nervous system targets, including serotonin (5-HT) and dopamine (D2) receptors.[1] Therefore, a logical starting point for characterization involves assessing its interaction with GPCRs and monoamine transporters.

Effective sample preparation is the cornerstone of any successful biological assay. It ensures that the compound is in a suitable state for interaction with its biological target and that the biological matrix is optimized for the specific assay readout. This guide addresses the critical preparatory stages, from initial compound handling to the generation of high-quality biological materials for three primary assay types:

  • Radioligand Binding Assays: To determine the affinity of the compound for specific receptors.

  • Cell-Based Functional Assays: To measure the functional consequence of compound-receptor interaction (e.g., agonism or antagonism) via second messenger signaling.

  • Transporter Uptake Assays: To assess the compound's ability to inhibit the function of monoamine transporters.

The protocols herein are presented not merely as a sequence of steps, but with explanations of the underlying principles to empower researchers to adapt and troubleshoot as necessary.

Compound Handling and Stock Solution Preparation

The physical state and solubility of a test compound are critical determinants of its performance in biological assays.[2] Improper handling can lead to inaccurate concentration measurements, precipitation, and degradation, resulting in unreliable data.

Key Considerations for Compound Solubility and Storage
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening. However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid cellular toxicity or assay interference.[3]

  • Kinetic vs. Thermodynamic Solubility: Most in vitro assays use "kinetic" solubility, where a DMSO stock is diluted into an aqueous buffer.[4] This can create a supersaturated solution that may precipitate over time. It is crucial to visually inspect for precipitation after dilution.

  • Storage Conditions: Small molecule stock solutions, especially in DMSO, are susceptible to degradation from moisture, light, and repeated freeze-thaw cycles.[5][6] DMSO is highly hygroscopic; absorbed water can cause compounds to precipitate upon freezing.[5]

Protocol 2.2: Preparation of Master Stock Solution
  • Weighing: Accurately weigh a precise amount of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine powder (typically 1-10 mg) in a suitable vial. For smaller quantities, it may be difficult to see the powder, which can coat the vial walls.[3]

  • Solubilization: Add high-purity, anhydrous DMSO to the vial to achieve a high-concentration master stock, typically 10-30 mM. Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication can be used if necessary, but caution should be exercised to prevent degradation.

  • Aliquoting and Storage: Aliquot the master stock solution into small-volume, tightly sealed tubes (e.g., polypropylene microtubes) to create single-use working stocks. This minimizes the number of freeze-thaw cycles for the master stock.[3]

  • Long-Term Storage: Store the aliquots in a dark, dry environment at -20°C or -80°C. For optimal long-term stability, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[5][6]

ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic molecules.
Master Stock Conc. 10–30 mMProvides a convenient concentration for serial dilutions into assay buffers.
Final Assay DMSO Conc. < 0.5%Minimizes solvent-induced artifacts and cell toxicity.[3]
Storage Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation.[3]
Storage Practice Single-use aliquots in a desiccated, dark environmentPrevents degradation from moisture, light, and freeze-thaw cycles.[5]

Preparation of Biological Samples for In Vitro Assays

The quality of the biological sample is paramount. For receptor binding and functional assays, the target is often a protein embedded within a cell membrane. Assays can be performed using intact cells or isolated membrane fractions.

Workflow for Biological Sample Preparation

G cluster_0 Cell Culture cluster_1 Sample Preparation Pathways start Start with Transfected or Endogenous Cell Line harvest Harvest Cells (Scraping or Dissociation) start->harvest Grow to ~80-90% Confluency intact_cells Wash & Resuspend in Assay Buffer harvest->intact_cells For Whole-Cell Assays membrane_prep Cell Lysis & Homogenization harvest->membrane_prep For Membrane-Based Assays assay1 Functional Assays (e.g., cAMP, Calcium Flux) Uptake Assays intact_cells->assay1 Proceed to Assay centrifuge1 Low-Speed Centrifugation (Remove Nuclei/Debris) membrane_prep->centrifuge1 centrifuge2 High-Speed Ultracentrifugation (Pellet Membranes) centrifuge1->centrifuge2 Collect Supernatant resuspend Wash & Resuspend Membrane Pellet centrifuge2->resuspend quantify Determine Protein Concentration (e.g., BCA Assay) resuspend->quantify store Aliquot & Store at -80°C quantify->store assay2 Radioligand Binding Assays store->assay2 Proceed to Assay

Caption: General workflow for preparing biological samples from cultured cells.

Protocol 3.1: Preparation of Cell Membranes for Receptor Binding Assays

This protocol is designed to isolate the membrane fraction of cells, which is enriched with GPCRs. It is suitable for cells overexpressing a specific receptor (e.g., HEK293 or CHO cells) or tissues with high endogenous expression.[7][8][9]

Materials:

  • Cell Pellet (from ~10^8 to 10^9 cells)

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 5 mM EDTA)

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA, 10% sucrose)

  • Protease Inhibitor Cocktail (add fresh to Lysis Buffer)

  • Dounce homogenizer or needle/syringe

  • High-speed refrigerated centrifuge and ultracentrifuge

Procedure:

  • Cell Harvesting: Harvest cells grown to 80-90% confluency. For adherent cells, wash with ice-cold PBS, then scrape into a conical tube. Centrifuge at ~700 x g for 5 minutes at 4°C to pellet the cells.[7][8]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added protease inhibitors. The volume should be approximately 20 times the pellet volume.[10]

  • Homogenization: Disrupt the cells to release their contents. This can be achieved by 10-15 passages through a 21-gauge needle[7] or with 20-30 strokes in a Dounce homogenizer on ice. The goal is to lyse the cells without destroying the membranes.

  • Removal of Nuclei and Debris: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This pellets intact nuclei and large cellular debris.[10]

  • Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000-45,000 x g for 30-45 minutes at 4°C to pellet the membrane fraction.[8]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer (or Storage Buffer without sucrose) and repeat the ultracentrifugation step to wash away cytosolic proteins.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (the sucrose acts as a cryoprotectant).[8][11]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bicinchoninic Acid (BCA) Assay.[7][10]

  • Aliquoting and Storage: Aliquot the membrane suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.[7][8]

Protocol 3.2: Preparation of Intact Cells for Functional and Uptake Assays

For functional assays (e.g., cAMP accumulation) or transporter uptake assays, living, intact cells are required.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell dissociation solution (for adherent cells)

  • Assay-specific buffer (e.g., Stimulation Buffer for cAMP assays)

Procedure for Adherent Cells:

  • Plating: Seed cells in multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere and grow, typically for 12-24 hours before the assay.[12]

  • Washing: On the day of the assay, gently aspirate the growth medium. Wash the cell monolayer once or twice with warm (37°C) PBS or assay buffer to remove any residual serum or medium components.[12][13]

  • Pre-incubation: Add the appropriate assay buffer to each well and pre-incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) to allow the cells to equilibrate before adding the test compound.[12] The cells are now ready for the addition of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Procedure for Suspension Cells:

  • Harvesting: Collect cells from culture flasks and centrifuge at a low speed (~200-300 x g) for 5 minutes.

  • Washing: Resuspend the cell pellet in warm PBS or assay buffer and repeat the centrifugation.

  • Cell Counting and Resuspension: Resuspend the final cell pellet in the appropriate assay buffer and determine the cell concentration using a hemocytometer or automated cell counter. Adjust the cell density to the concentration required by the specific assay protocol.[12] The cell suspension is now ready for dispensing into assay plates.

Application in Key Biological Assays

The prepared samples can now be used to investigate the compound's biological activity.

GPCR Radioligand Binding Assays

These assays measure the direct interaction of a compound with a receptor. In a competition binding assay, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test compound (6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine).

  • Sample Input: Aliquots of the prepared cell membranes (typically 5-20 µg of protein per well).[7][10]

  • Principle: The test compound competes with the radioligand for the binding site. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

GPCR Functional Assays (cAMP Measurement)

Many aminergic receptors signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it.[8] Assays like HTRF, AlphaScreen, or GloSensor can quantify these changes.[12][14][15][16][17]

  • Sample Input: Intact cells prepared as described in Protocol 3.2.

  • Principle: Cells are incubated with the test compound. If the compound is an agonist, it will induce a change in cAMP. If it is an antagonist, it will block the effect of a known agonist. After incubation, the cells are lysed, and the amount of cAMP in the lysate is measured using a detection reagent kit.[14]

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters (or a labeled surrogate) into cells expressing the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.[13][18]

  • Sample Input: Intact cells (typically HEK293) stably expressing the transporter of interest, prepared as in Protocol 3.2.

  • Principle: Cells are pre-incubated with varying concentrations of the test compound. A radiolabeled or fluorescent transporter substrate is then added for a short period.[13][19] The reaction is stopped by rapidly washing with ice-cold buffer. The amount of substrate taken up by the cells is then quantified, which is inversely proportional to the inhibitory potency of the test compound.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of results, every experiment should include internal controls.

Assay TypePositive ControlNegative ControlRationale
Binding Assay A known high-affinity unlabeled ligand for the target receptor.Buffer or a compound known not to bind.Validates that the assay can detect competitive binding and defines the non-specific binding level.
cAMP Assay (Gs) A known agonist (e.g., Isoproterenol for β-adrenergic receptors).Vehicle (DMSO).Confirms that the cells are responsive and the signaling pathway is intact.
cAMP Assay (Gi) Forskolin (to stimulate cAMP) + a known agonist (to inhibit stimulation).Forskolin alone.Confirms the inhibitory (Gi) coupling of the receptor.[14]
Uptake Assay A known potent inhibitor of the specific transporter (e.g., Cocaine for DAT).Vehicle (DMSO).Defines the maximum specific uptake and ensures the transporter is functional.

Conclusion

This application note provides a detailed framework for the preparation of the small molecule 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and the corresponding biological samples for its initial pharmacological characterization. By following these robust protocols for compound handling, membrane preparation, and intact cell preparation, researchers can generate high-quality, reproducible data in binding, functional, and uptake assays. The emphasis on the rationale behind each step and the inclusion of critical quality controls are intended to empower scientists to confidently explore the biological activity of novel chemical entities.

References

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (n.d.). Retrieved March 20, 2026, from [Link]

  • Cell membrane preparation and radioligand-binding assay - Bio-protocol. (n.d.). Retrieved March 20, 2026, from [Link]

  • Compound storage made simple - Roylan Developments. (n.d.). Retrieved March 20, 2026, from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Retrieved March 20, 2026, from [Link]

  • SMALL MOLECULES - Captivate Bio. (n.d.). Retrieved March 20, 2026, from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay - GenScript. (n.d.). Retrieved March 20, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved March 20, 2026, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved March 20, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.). Retrieved March 20, 2026, from [Link]

  • Al-Ghabeish, M. (2017). Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved March 20, 2026, from [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Purification of recombinant G-protein-coupled receptors - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19). Retrieved March 20, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved March 20, 2026, from [Link]

  • Hasan, A., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: Anti-inflammatory-analgesic and antimicrobial. ResearchGate. Retrieved from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.). Retrieved March 20, 2026, from [Link]

  • Kaczor, A. A., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Optimization for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine .

Because this molecule features a lipophilic chroman core coupled with a basic secondary amine, it is highly susceptible to secondary electrostatic interactions and pH-dependent retention shifts. This guide bypasses generic advice, focusing instead on the mechanistic causality behind peak distortion and providing a self-validating framework to achieve robust, reproducible retention times.

Diagnostic Workflow

HPLC_Troubleshooting A 6-Methoxy-N-methyl-3,4-dihydro- 2H-1-benzopyran-3-amine B Identify Chromatographic Defect A->B C1 Peak Tailing (As > 1.5) B->C1 C2 RT Drift (RSD > 1%) B->C2 D1 Ionized Silanol Interactions C1->D1 D2 Inadequate pH Buffering C2->D2 E1 Lower pH < 3.0 (Protonate Silanols) D1->E1 E2 Use End-Capped Column D1->E2 E3 Buffer 2 Units from pKa D2->E3

Diagnostic workflow for resolving HPLC retention and peak shape issues in basic amines.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the retention time (RT) of my compound drift continuously between injections, even with a pre-mixed mobile phase? The Causality: 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a secondary amine with an estimated pKa​ between 9.5 and 10.0. If your mobile phase pH is within ±1.5 units of this pKa​ , the molecule exists in a dynamic, highly sensitive equilibrium between its neutral and protonated states. Minor local fluctuations in pH or temperature will shift this equilibrium, drastically altering the molecule's hydrophobicity and causing RT drift. The Solution: You must buffer the mobile phase at least 2 pH units away from the analyte's pKa​ . For basic amines, operating at a low pH (e.g., pH 2.5–3.0) ensures the amine is fully protonated and locked into a single charge state, stabilizing retention.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the root cause and how do I fix it? The Causality: In reversed-phase chromatography, the primary retention mechanism should be hydrophobic. However,1[1]. At mid-pH ranges (pH 4–7), residual silanols ( Si−OH ) deprotonate into negatively charged Si−O− sites. The positively charged secondary amine of your analyte binds electrostatically to these sites. Because these secondary interactions are slow to desorb, the peak tails. The Solution: 2[2]. Additionally, lowering the pH below 3.0 neutralizes the silanols back to Si−OH .

Q3: Lowering the pH fixed my peak shape, but now the compound elutes too early (k' < 2). How can I increase retention without ruining the peak shape? The Causality: At pH 2.5, your secondary amine is fully ionized, making it highly polar. Traditional C18 columns struggle to retain small, highly polar cations. The Solution: Introduce an ion-pairing reagent (e.g., 5-10 mM Sodium 1-octanesulfonate) into the mobile phase. The negatively charged sulfonate binds with the positively charged amine in solution, forming a neutral, highly lipophilic complex that retains strongly on a C18 phase. Alternatively, switch to a polar-embedded or base-deactivated column.

Part 2: Self-Validating Experimental Protocol

To optimize the retention time and peak shape for this specific chroman-amine derivative, execute the following self-validating methodology. This protocol ensures that every variable is tested and proven before moving to the next step.

Phase 1: Baseline & Void Volume Establishment

  • Prepare System: Flush the HPLC system with 50:50 Methanol:Water (unbuffered) to remove previous salts.

  • Inject Markers: Inject 1 µL of Uracil (unretained marker) and 1 µL of Naphthalene (hydrophobic marker).

  • Calculate: Determine the system dead time ( t0​ ). Self-Validation Check: If the baseline noise is high or t0​ fluctuates by >0.5% across 3 injections, stop and troubleshoot pump proportioning valves before proceeding.

Phase 2: Electrostatic Suppression (pH Stress Test)

  • Prepare Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water. Adjust to exactly pH 2.8 using Formic Acid.

  • Prepare Mobile Phase B: 100% Acetonitrile (with 0.1% Formic Acid).

  • Execute Isocratic Run: Run at 80% A / 20% B at 1.0 mL/min. Inject the analyte.

  • Calculate Asymmetry ( As​ ): Measure peak width at 10% height. Self-Validation Check: If As​ drops from >2.0 to <1.3, you have successfully proven that ionized silanols were the root cause of the tailing.

Phase 3: Stationary Phase Optimization & Mass Overload Check

  • Column Switch: If As​ remains >1.5 despite low pH, the silica base is too active.3[3].

  • Orthogonal Validation (Mass Overload): Inject the analyte at 50%, 100%, and 200% of your target method concentration. Self-Validation Check: Overlay the chromatograms. If the retention time shifts earlier at higher concentrations, the column is experiencing mass overload at the secondary interaction sites. You must either reduce the injection volume or increase the buffer concentration.

Part 3: Quantitative Data & Selection Matrices

Use the following tables to select the optimal chemistry for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine based on your lab's detector and column inventory.

Table 1: Column Chemistry Selection Matrix for Basic Amines

Column Chemistry TypeSilanol ActivityLow-pH Stability (< pH 3)Expected Peak Asymmetry ( As​ )Mechanism of Action for Amines
Standard C18 HighModerate> 1.8 (Poor)Pure hydrophobic; vulnerable to ionic tailing.
End-Capped C18 LowLow (Hydrolyzes)1.2 - 1.5 (Good)Chemical capping blocks Si-OH access.
Polar-Embedded C18 Very LowHigh1.0 - 1.2 (Excellent)Internal H-bonding shields the silica backbone.
Pentafluorophenyl (PFP) ModerateHigh1.1 - 1.3 (Excellent) π−π interactions with the chroman ring enhance RT.

Table 2: Mobile Phase Buffer Optimization Guide

Buffer SystemOptimal pH RangeBuffer CapacityMS CompatibilityImpact on Secondary Amine
Ammonium Formate 2.8 - 3.8HighExcellent (Volatile)Fully protonated; requires higher aqueous ratio for RT.
Potassium Phosphate 2.1 - 3.1Very HighPoor (Non-volatile)Fully protonated; excellent silanol masking.
Ammonium Bicarbonate 9.5 - 10.5HighGood (Volatile)Deprotonated (neutral); maximizes hydrophobic RT.
0.1% TFA (Additive) ~2.0LowModerate (Ion suppression)Acts as an ion-pair; dramatically improves peak shape.
References
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek URL: [Link]

  • Title: Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology Source: MicroSolv Technology Corporation URL: [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Plasma Analysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quantitative analysis of this compound in a plasma matrix. The primary challenge in such analyses is often the management of matrix effects, which can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3][4] This resource aims to equip you with the knowledge and practical steps to identify, mitigate, and control these effects, ensuring the integrity of your bioanalytical data in accordance with regulatory expectations.[2][5]

Understanding the Challenge: Matrix Effects in LC-MS/MS Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative results.[1][2][3] In plasma analysis, the primary culprits behind matrix effects are endogenous substances like phospholipids, proteins, and salts.[1]

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, being a polar, basic compound, presents specific challenges during extraction from a complex biological matrix like plasma. The goal of a robust bioanalytical method is to effectively separate the analyte from these interfering components before they reach the mass spectrometer's ion source.

Visualizing the Problem: The Impact of Matrix Effects

Matrix_Effect cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Potential Issues Plasma_Sample Plasma Sample (Analyte + Matrix Components) Extraction Extraction Process (PPT, LLE, or SPE) Plasma_Sample->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Ion_Source MS Ion Source LC_Separation->Ion_Source Co-elution Co-elution of Matrix Components with Analyte LC_Separation->Co-elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ion_Suppression Ion Suppression/ Enhancement Ion_Source->Ion_Suppression Co-elution->Ion_Source Inaccurate_Results Inaccurate & Imprecise Quantitative Results Ion_Suppression->Inaccurate_Results

Caption: Workflow illustrating how matrix components can lead to inaccurate results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the plasma analysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Issue 1: Poor Analyte Recovery

Q1: My analyte recovery is consistently low after sample preparation. What are the likely causes and how can I improve it?

A1: Low recovery is a common issue and can stem from several factors related to your sample preparation method. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Protein Precipitation (PPT) Protocol:

  • Causality: PPT is a simple and fast method, but it may not be efficient for a polar compound like yours.[6] The analyte might be co-precipitating with the plasma proteins, especially if there's significant protein binding. Additionally, PPT is known for not effectively removing phospholipids, which can lead to ion suppression perceived as low recovery.[6][7]

  • Troubleshooting Steps:

    • Optimize the precipitating solvent: While acetonitrile is common, methanol can be a better choice for more polar compounds. Try different ratios of organic solvent to plasma (e.g., 3:1, 4:1).[8]

    • Acidify the solvent: Adding a small percentage of acid (e.g., 0.1-1% formic acid or acetic acid) to your precipitation solvent can help to disrupt protein-analyte binding and improve the recovery of basic compounds by ensuring they are in their ionized form.[9]

    • Consider the "solvent-first" approach: Adding the plasma sample to the precipitation solvent can sometimes lead to more efficient protein crashing and better recovery.[10]

2. Optimize Your Liquid-Liquid Extraction (LLE) Method:

  • Causality: LLE relies on the differential solubility of the analyte between two immiscible phases.[11] For a polar amine, the choice of organic solvent and the pH of the aqueous phase are critical.

  • Troubleshooting Steps:

    • Adjust the pH of the plasma sample: To extract a basic compound into an organic solvent, you need to deprotonate it by making the aqueous phase basic (pH > pKa of the amine). A pH of 8-10 is often a good starting point for tertiary and secondary amines respectively.[12]

    • Select an appropriate organic solvent: While non-polar solvents like hexane are generally used, a slightly more polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and a more polar solvent (e.g., hexane-1-pentanol) might be more effective for your analyte.[12]

    • Increase mixing efficiency: Ensure vigorous mixing (vortexing) for an adequate amount of time to allow for complete partitioning of the analyte into the organic phase.

3. Develop or Refine a Solid-Phase Extraction (SPE) Protocol:

  • Causality: SPE offers a more selective cleanup compared to PPT and LLE.[13] For a polar basic compound, a cation-exchange SPE sorbent is often the most effective choice.

  • Troubleshooting Steps:

    • Choose the right sorbent: A polymeric cation-exchange sorbent is ideal for retaining basic analytes.[14]

    • Optimize the loading conditions: Dilute the plasma sample with an acidic buffer (e.g., 2% phosphoric acid) to ensure the amine is protonated and will bind strongly to the cation-exchange sorbent.[14][15]

    • Refine the wash steps: Use a sequence of washes to remove interferences. A wash with an acidic aqueous solution will remove polar interferences, followed by a wash with a neutral organic solvent (e.g., methanol or acetonitrile) to remove non-polar interferences.[14]

    • Optimize the elution step: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and release it from the sorbent.

Comparative Data for Extraction Methods
Extraction MethodTypical Recovery Range for Polar Basic CompoundsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 50-80%Fast, simple, inexpensive[6][16]Prone to matrix effects, less selective[6][17]
Liquid-Liquid Extraction (LLE) 70-95%Good for removing salts and highly polar interferences[11]Can be time-consuming, requires solvent optimization
Solid-Phase Extraction (SPE) >90%Highly selective, provides the cleanest extracts[13][18]Requires method development, more expensive[19]
Issue 2: High Signal Variability and Poor Precision

Q2: I'm observing significant variability in my analyte signal between replicate injections and across different batches of plasma. What's causing this and how can I improve precision?

A2: High variability is a classic symptom of unmanaged matrix effects.[1] The composition of plasma can vary between individuals and even within the same individual over time, leading to inconsistent ion suppression or enhancement.

1. Assess the Extent of the Matrix Effect:

  • Causality: You first need to confirm and quantify the matrix effect.

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Extract blank plasma from at least six different sources.

    • Spike the extracted blank plasma with the analyte at a known concentration (e.g., a mid-range QC level).

    • Prepare a neat solution of the analyte in the final reconstitution solvent at the same concentration.

    • Analyze both sets of samples and compare the peak areas.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The %RSD of the MF across the different plasma lots should be ≤15% according to regulatory guidelines.[5][20]

2. Mitigate the Matrix Effect:

  • Improve Sample Cleanup: If your matrix effect is significant and variable, your primary focus should be on improving your sample preparation method.

    • Switch to a more effective extraction technique: If you are using PPT, consider moving to LLE or, preferably, SPE.

    • Incorporate phospholipid removal: Phospholipids are a major cause of ion suppression.[1][6][7] There are specialized SPE cartridges and plates designed specifically for phospholipid removal.[19] These can be used after an initial protein precipitation step.[19]

  • Optimize Chromatography:

    • Causality: Co-elution of the analyte with matrix components is a direct cause of matrix effects.[1] Improving chromatographic separation can physically move the analyte away from these interferences.

    • Troubleshooting Steps:

      • Modify the gradient: A slower, more gradual gradient can improve resolution.[3]

      • Change the stationary phase: If you are using a standard C18 column, consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analyte versus the interfering matrix components.

      • Employ a divert valve: If the interfering components elute at the beginning or end of the chromatographic run, a divert valve can be used to send that portion of the eluent to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Causality: A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus effectively compensating for the matrix effect.

    • Implementation: If a SIL-IS is not already in use, its implementation is highly recommended for achieving the highest level of accuracy and precision.

Workflow for Investigating and Mitigating Matrix Effects

Matrix_Effect_Troubleshooting Start High Signal Variability Observed Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME Is_ME_Significant Is Matrix Factor Significantly Deviating from 1 and/or Variable? Assess_ME->Is_ME_Significant Improve_Cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) Is_ME_Significant->Improve_Cleanup Yes End Robust and Reliable Method Achieved Is_ME_Significant->End No Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Perform Partial Re-validation of the Method Use_SIL_IS->Revalidate Revalidate->End

Caption: A systematic approach to troubleshooting matrix effects.

Issue 3: Inconsistent Results with Different Plasma Lots

Q3: My method works well with one lot of control plasma, but I get biased results when I analyze samples from different subjects. Why is this happening?

A3: This is a clear indication of a differential matrix effect, where the nature and concentration of interfering substances vary between different sources of plasma.[21] This can be particularly problematic in clinical studies where samples come from a diverse patient population.

  • Causality: Factors such as diet, medication, and disease state can alter the composition of an individual's plasma, leading to different levels of ion suppression or enhancement. Your analytical method must be robust enough to handle these variations.

  • Solution: The strategies outlined in the previous section for mitigating matrix effects are directly applicable here.

    • Robust Sample Preparation is Key: A highly selective sample preparation method, such as SPE with specific washes designed to remove a broad range of interferences, is crucial.[13]

    • Validation with Multiple Plasma Lots: During method validation, it is essential to evaluate the matrix effect using at least six different lots of plasma, as recommended by regulatory guidelines.[5][20] This will ensure that your method is not biased by a single source of matrix.

    • Dilution as a Last Resort: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[22] However, this will also dilute your analyte, potentially compromising the sensitivity of the assay. If dilution is employed, it must be validated.[22]

Regulatory Context and Validation

All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][23] The International Council for Harmonisation (ICH) M10 guideline provides harmonized recommendations for bioanalytical method validation.[24][25]

Key Validation Parameters Related to Matrix Effects:
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: As discussed, this must be assessed to ensure that the accuracy and precision of the method are not compromised by the matrix.

  • Accuracy and Precision: Evaluated using quality control (QC) samples prepared in the same matrix as the study samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Any changes made to the sample preparation or chromatographic conditions to mitigate matrix effects will require at least a partial validation to demonstrate that the changes have not negatively impacted the performance of the method.[23][26]

Conclusion

Overcoming matrix effects in the plasma analysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine requires a systematic and scientifically sound approach. By understanding the causes of matrix effects, employing appropriate troubleshooting strategies, and adhering to regulatory validation requirements, researchers can develop robust and reliable bioanalytical methods. This guide provides a framework for addressing these challenges, ultimately leading to high-quality data for informed decision-making in drug development.

References

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Alliance Pharma. [Link]

  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration (FDA). [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov). [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). American Pharmaceutical Review. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17). Wiley Analytical Science. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis Online. [Link]

  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). The Royal Society of Chemistry. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. PubMed. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Extraction method for amine and carboxilic group attached.. (2005, February 9). Chromatography Forum. [Link]

  • Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma. PubMed. [Link]

  • Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Addressing off-target binding 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex pharmacological profiles of 3-aminochroman derivatives.

While the rigidified trans-3-aminochroman core provides exceptional affinity for the serotonin 5-HT1A receptor, its pre-organized pharmacophore frequently results in confounding off-target binding at 5-HT7, Dopamine D2, and Alpha-2 adrenergic receptors [1][3]. This guide provides mechanistic insights and self-validating protocols to isolate specific receptor activity.

I. Frequently Asked Questions (Mechanistic Insights)

Q: Why does 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine exhibit such high off-target affinity? A: The issue stems from the structural rigidity of the chroman scaffold. The bicyclic chroman ring system fused with an amine group locks the molecule into a specific spatial orientation [1]. While this minimizes the entropic penalty of binding to the 5-HT1A receptor (yielding high potency), the spatial arrangement of the aromatic ring and basic amine heavily overlaps with the primary pharmacophores required for 5-HT7 and Dopamine D2 receptor binding [2].

Q: How do off-target interactions at 5-HT7 and D2 confound my functional cAMP assays? A: This is a classic issue of signal masking. The 5-HT1A and D2 receptors are both Gi/o​ -coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP. Conversely, the 5-HT7 receptor is Gs​ -coupled, which stimulates adenylyl cyclase and increases cAMP [2]. If your compound binds both 5-HT1A and 5-HT7 in a native tissue assay, the simultaneous Gi​ and Gs​ signaling will cancel each other out, leading to a falsely flattened dose-response curve.

II. GPCR Signaling Confounding Matrix

The following diagram illustrates the causality behind assay confounding when utilizing multi-target 3-aminochroman scaffolds.

G cluster_receptors GPCR Targets cluster_gproteins G-Protein Coupling Compound 6-Methoxy-N-methyl- 3,4-dihydro-2H-1- benzopyran-3-amine HT1A 5-HT1A Receptor (Primary Target) Compound->HT1A High Affinity HT7 5-HT7 Receptor (Off-Target) Compound->HT7 Moderate Affinity D2 D2 Receptor (Off-Target) Compound->D2 Moderate Affinity Gi Gi/o Pathway HT1A->Gi Gs Gs Pathway HT7->Gs D2->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates cAMP_down Decrease cAMP (Target Readout / False Positive) AC->cAMP_down via Gi cAMP_up Increase cAMP (Signal Masking) AC->cAMP_up via Gs

Diagram illustrating how off-target binding of 3-aminochromans confounds cAMP functional readouts.

III. Quantitative Binding Profile

To properly design your masking protocols, you must understand the relative affinities of the 3-aminochroman scaffold across the GPCR landscape.

Receptor TargetTypical Affinity ( Ki​ , nM)Functional EffectAssay Confounding Risk
5-HT1A 0.5 - 5.0Agonist ( Gi​ )Primary Target (Desired)
5-HT7 10 - 50Agonist/Antagonist ( Gs​ )High (Masks Gi​ signaling via Gs​ activation)
Dopamine D2 20 - 100Antagonist ( Gi​ )Moderate (Creates false-positive Gi​ signals)
Alpha-2 Adrenergic 50 - 200Antagonist ( Gi​ )Low to Moderate

Data synthesized from established structure-activity relationship (SAR) studies on 3-aminochroman derivatives [2][3].

IV. Troubleshooting Workflows & Protocols

To ensure scientific integrity, your assays must be self-validating. The following protocols utilize pharmacological masking and recombinant isolation to guarantee that your readout is derived exclusively from your target of interest.

Protocol 1: Radioligand Binding Assay Optimization (Isolating 5-HT1A)

When performing binding assays in native tissue homogenates (e.g., rat frontal cortex), the presence of multiple receptor subtypes will skew your Ki​ calculations. You must use masking agents to occlude off-target sites.

  • Step 1: Tissue Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl2​ . Causality: Calcium is essential for maintaining the structural integrity of the GPCR binding pocket during membrane preparation.

  • Step 2: Radioligand Selection: Utilize [3H] -8-OH-DPAT (0.5 nM). Causality: While highly potent for 5-HT1A, 8-OH-DPAT also possesses affinity for 5-HT7, necessitating Step 3.

  • Step 3: Pharmacological Masking (Critical Step): Pre-incubate the homogenate with 100 nM SB-269970 (a selective 5-HT7 antagonist) and 100 nM Sulpiride (a selective D2 antagonist). Causality: These agents occupy the 5-HT7 and D2 binding sites, ensuring that the radioactive signal generated by [3H] -8-OH-DPAT displacement is exclusively driven by 5-HT1A interactions [1].

  • Step 4: Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled serotonin (5-HT). Causality: A massive excess of the endogenous ligand displaces all specific binding, establishing the absolute noise floor of your assay.

  • Step 5: Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium, then rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI) to reduce non-specific radioligand adhesion to the filter matrix.

Protocol 2: Functional cAMP Accumulation Assay (Deconvoluting Agonism)

To avoid the Gi​ vs Gs​ signal masking described in the FAQ, you must abandon native tissue for functional readouts and utilize recombinant cell lines.

  • Step 1: Cell Line Selection: Utilize CHO-K1 cells stably expressing the human recombinant 5-HT1A receptor. Causality: CHO-K1 cells lack endogenous 5-HT receptors. This provides a "null background," ensuring that any cAMP modulation is strictly mediated by the transfected 5-HT1A receptor [2].

  • Step 2: Forskolin Stimulation: Pre-treat cells with 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes. Causality: Because 5-HT1A is Gi​ -coupled, it decreases cAMP. You cannot measure a decrease from a baseline of zero. Forskolin directly activates adenylyl cyclase to artificially elevate the cAMP pool, allowing you to measure the compound's ability to suppress this elevated signal. IBMX prevents the degradation of the generated cAMP.

  • Step 3: Compound Incubation: Add 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine at varying concentrations ( 10−11 to 10−5 M) and incubate for 30 minutes at 37°C.

  • Step 4: Quantification: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET provides a superior dynamic range and eliminates auto-fluorescence background compared to standard ELISA, critical for accurately calculating the EC50​ of highly potent chroman derivatives.

V. References
  • Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry. URL:[Link] [2]

  • US Patent 5273994A - 3-aminochroman compounds. Google Patents. URL: [3]

Technical Support Center: Stabilizing 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for stabilizing this compound in aqueous buffers during experimental workflows. We will explore the inherent chemical liabilities of this molecule and provide actionable strategies to mitigate degradation, ensuring the reliability and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Part 1: Fundamental Stability Profile

Q1: What are the primary structural features of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine that influence its stability in aqueous solutions?

A1: The stability of this molecule is governed by three key functional groups:

  • Secondary Amine (-NHCH₃): The nitrogen lone pair makes this group basic and susceptible to protonation at acidic pH. It is also a primary site for oxidative degradation. The reactivity of amines in aqueous solution is complex, influenced by both electronic and solvation effects.[1]

  • Methoxy Group (-OCH₃): This ether linkage on the aromatic ring is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions (low pH, elevated temperature), potentially leading to the formation of a phenolic derivative.

  • Benzopyran (Chromane) Scaffold: The dihydro-2H-1-benzopyran ring system is relatively stable. However, the overall electronic nature of the ring and its substituents can influence the reactivity of the amine and methoxy groups. Benzopyran derivatives are a significant class of compounds with diverse biological activities, and their stability is crucial for their application.[2]

Q2: How does pH impact the stability of this compound?

A2: pH is a critical factor. The ionization state of a molecule can significantly alter its degradation pathways.[3]

  • Acidic pH (pH < 6): The secondary amine will be protonated to form an ammonium salt. While this can protect the amine from certain types of oxidation, extremely low pH values (pH < 3) coupled with heat could risk hydrolysis of the methoxy group.

  • Neutral to Slightly Basic pH (pH 7-8): The amine is predominantly in its free base form, making it more nucleophilic and highly susceptible to oxidation. Oxidative degradation is often more prevalent at neutral or slightly basic pH.[3][4]

  • Strongly Basic pH (pH > 9): While the ether linkage is generally stable, high pH can promote other degradation pathways, particularly if trace metal ions are present which can catalyze oxidation.

Q3: What are the likely degradation pathways for this molecule in an aqueous buffer?

A3: Based on its structure, the most probable degradation pathways are:

  • Oxidation: The secondary amine is the most likely site of oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or light. This can lead to the formation of N-oxides, imines, or other complex degradation products. Steric hindrance around the amine can play a role in its oxidative stability.[5][6]

  • Hydrolysis: Acid-catalyzed hydrolysis of the 6-methoxy group is a potential, though less common, degradation route that would occur under more extreme acidic conditions.

  • Photodegradation: Aromatic systems and amines can be sensitive to light, especially in the UV spectrum. Exposure to light can generate radical species that accelerate degradation.[7]

Below is a diagram illustrating the primary points of vulnerability on the molecule.

Caption: Key degradation vulnerabilities of the target molecule.

Part 2: Buffer Selection and Formulation Strategies

Q4: What is the best starting buffer for my experiments?

A4: The optimal buffer depends on your experimental pH requirements. A good starting point is a citrate or acetate buffer for pH ranges of 4-6 , or a phosphate buffer for pH 6-7.5 . Avoid using buffers that can participate in the reaction or degradation. For initial screening, it's wise to test the compound's stability in a few different buffer systems.

Q5: My compound is degrading due to oxidation. How can I prevent this?

A5: Oxidative degradation is a common issue for amines.[8] Here are several strategies to mitigate it:

  • Deoxygenate Buffers: Before adding the compound, thoroughly sparge all buffers with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: Add a small amount of an antioxidant to the buffer. The choice of antioxidant can be critical.[9]

  • Add a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. Including a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) can sequester these ions and significantly enhance stability.

Q6: Can I use excipients to improve stability? What do you recommend?

A6: Yes, pharmaceutical excipients can be highly effective stabilizers.[10][11]

  • Antioxidants: As mentioned, these are critical for preventing oxidative degradation.

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the labile parts of the drug molecule, shielding them from the aqueous environment and improving stability.[12][13]

  • Polymers: Inert polymers such as Polyethylene Glycol (PEG) can sometimes enhance stability by increasing viscosity and reducing molecular mobility.

The following table summarizes recommended buffer systems and stabilizing agents.

Factor Recommendation pH Range Mechanism of Action & Rationale
Primary Buffer Citrate or Acetate4.0 - 6.0Minimizes specific base catalysis. Protonation of the amine can reduce susceptibility to oxidation.
Phosphate (PBS)6.0 - 7.5Physiologically relevant, but the free amine is more prone to oxidation. Use with caution and stabilizers.
Antioxidants Ascorbic Acid (Vitamin C)AcidicWater-soluble free radical scavenger.
Sodium MetabisulfiteAcidicOxygen scavenger. Use at low concentrations (0.01-0.1%).
L-MethionineBroadCan be sacrificially oxidized, protecting the target compound.
Chelating Agents EDTA or DTPABroadSequesters divalent metal ions that catalyze oxidative reactions. Highly recommended.
Solubilizers / Stabilizers HP-β-CyclodextrinBroadEncapsulates the molecule, shielding it from hydrolysis and oxidation.[12]

Troubleshooting Guide

This section addresses common problems encountered during experimental work. The following flowchart provides a decision-making framework for diagnosing and solving stability issues.

Caption: A workflow for troubleshooting compound instability.

Problem: My compound shows >10% degradation within a few hours in PBS at room temperature.

  • Likely Cause: Oxidation of the secondary amine. The free base form of the amine present at pH 7.4 is highly susceptible to oxidation by dissolved atmospheric oxygen, which can be catalyzed by trace metals in the buffer salts.

  • Solutions:

    • Immediate Fix: Prepare fresh, deoxygenated PBS by sparging with nitrogen. Add 0.1 mM EDTA to the buffer before introducing your compound.

    • Enhanced Stability: If the immediate fix is insufficient, add a sacrificial antioxidant like L-methionine (1-5 mM).

    • Alternative Buffer: If the experiment allows, switch to a slightly acidic buffer (e.g., pH 6.0 citrate buffer) to protonate the amine, which will significantly slow down oxidation.

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound in an acidic buffer.

  • Likely Cause: While less common, this could indicate acid-catalyzed degradation. If the acidic conditions are harsh (e.g., pH < 3) or samples are stored for extended periods at elevated temperatures, hydrolysis of the methoxy group to a phenol could occur.

  • Solutions:

    • Confirm Identity: Use LC-MS to determine the mass of the new peaks. A mass change corresponding to the loss of a methyl group (-CH₂) and addition of a hydrogen (-H) would support the hydrolysis hypothesis.

    • Mitigation: Increase the pH of the storage buffer to a less aggressive range (pH 4-5). Store samples at 4°C or -20°C and protect them from light. Minimize storage time in aqueous buffers.

Problem: My results are inconsistent between experiments.

  • Likely Cause: Inconsistent sample handling is often the culprit. Variability in the amount of dissolved oxygen, exposure to light, or temperature fluctuations can lead to different rates of degradation.

  • Solutions:

    • Standardize Protocol: Implement a strict, standardized protocol for buffer preparation and sample handling. This must include deoxygenation steps and consistent use of stabilizers like EDTA.

    • Control Environment: Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil. Perform experiments at a controlled temperature.

    • Prepare Fresh: Prepare stock solutions in a stable organic solvent (e.g., DMSO) and make aqueous dilutions immediately before use. Do not store the compound in aqueous buffers for extended periods unless a full stability assessment has been performed.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of your molecule.[14][15] This helps in developing a stability-indicating analytical method.

Objective: To generate potential degradation products of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine under various stress conditions and assess its stability profile.

Materials:

  • Target compound

  • Buffers: 0.1 M HCl (acidic), 0.1 M NaOH (basic), pH 7.0 Phosphate Buffer

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile for HPLC/LC-MS

  • HPLC or UPLC system with UV/PDA and MS detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution to achieve a final concentration of 100 µg/mL. Prepare a control sample by diluting 1 mL of stock with 9 mL of 50:50 acetonitrile:water.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Mix with pH 7.0 buffer. Incubate at 60°C.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours. For base hydrolysis, which may be rapid, shorter time points may be necessary.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • For oxidative samples, the reaction can be quenched by adding a small amount of sodium bisulfite if needed, though dilution is often sufficient.

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV/MS method.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Monitor at a suitable UV wavelength and collect mass spectra to identify parent compound and any degradation products.

  • Data Interpretation: Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control. Use MS data to propose structures for the observed degradants. A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.[7][16]

References

  • PubMed. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Available from: [Link]

  • Pharmaceutical Technology. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • ResearchGate. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Available from: [Link]

  • ACS Publications. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Available from: [Link]

  • Unknown Source. (2020). AMINES.
  • Unknown Source. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available from: [Link]

  • Unknown Source. (n.d.). III Analytical Methods.
  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. Available from: [Link]

  • Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Available from: [Link]

  • PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Available from: [Link]

  • PMC. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Available from: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Cymoxanil Degradation in Buffer Solutions. Available from: [Link]

  • Pharmaceutical Technology. (2026). Excipient Selection for Protein Stabilization. Available from: [Link]

  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Available from: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available from: [Link]

  • Unknown Source. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • MDPI. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Available from: [Link]

  • RSC Publishing. (2023). Naphthopyran molecular switches and their emergent mechanochemical reactivity. Available from: [Link]

  • Chemguide. (n.d.). preparation of amines. Available from: [Link]

  • PMC. (n.d.). 6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. Available from: [Link]

  • PubMed. (2024). Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. Available from: [Link]

  • PMC. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. Available from: [Link]

  • ScienceDirect. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Available from: [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

  • RSIS International. (2025). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. Available from: [Link]

  • ACS Publications. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Available from: [Link]

  • PMC. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Available from: [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available from: [Link]

  • PubMed. (2011). 6-Meth-oxy-N-methyl-3-nitro-4-nitro-methyl-4H-chromen-2-amine. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and Standard Monoamine Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the putative monoamine transporter ligand, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, with established standard monoamine ligands. This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoaminergic systems and the discovery of novel therapeutics for neuropsychiatric disorders.

Introduction: The Critical Role of Monoamine Transporters

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to the regulation of mood, cognition, and a myriad of physiological processes. The precise control of their synaptic concentrations is largely governed by the activity of their respective plasma membrane transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] These transporters are the primary targets for a wide array of psychotropic medications, including antidepressants and psychostimulants.[2] The therapeutic efficacy and side-effect profiles of these drugs are intrinsically linked to their binding affinities and selectivities for these transporters.

This guide will first explore the anticipated pharmacological profile of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine based on structure-activity relationship (SAR) data from analogous compounds. Subsequently, a direct comparison will be made with well-characterized monoamine ligands, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

Unveiling the Profile of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine: An SAR-Informed Perspective

The core 3-amino-chromane scaffold is a recognized pharmacophore that can exhibit affinity for monoamine transporters.[3] The specific substitutions on this core structure, namely the 6-methoxy group and the N-methyl group, are critical determinants of its binding affinity and selectivity.

  • The 3-Amino-Chroman Core: This structural motif has been explored for its interaction with various receptors and transporters. Studies on related compounds have shown that the stereochemistry at the 3-position can be crucial for activity.[4]

  • The 6-Methoxy Substitution: Methoxy substitutions on the aromatic ring of chromane derivatives have been shown to influence their biological activity, including their interaction with monoamine oxidase (MAO), an enzyme involved in monoamine metabolism.[5][6] In the context of transporter binding, electron-donating groups like methoxy on the aromatic ring can modulate the electronic properties of the molecule and influence its interaction with the binding pocket of the transporter. For instance, in some series of chromone derivatives, a methoxy group at the 6-position was found to be favorable for SIRT2 inhibitory activity, suggesting its potential to influence interactions with protein targets.[7]

  • The N-methyl Group: N-methylation of amine-containing compounds is a common strategy in medicinal chemistry to modulate pharmacological properties. N-methylation can impact a molecule's lipophilicity, aqueous solubility, and its ability to cross the blood-brain barrier.[8] It can also influence binding affinity and selectivity for its target. In some peptide-based compounds, N-methylation has been shown to increase affinity and selectivity.[9] For monoamine transporter ligands, the nature of the N-substituent is a key determinant of potency and selectivity.

Based on these SAR principles, it is plausible that 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine possesses affinity for one or more of the monoamine transporters. The presence of the N-methyl group suggests it is likely to be an active ligand, while the 6-methoxy group could enhance its interaction with the transporter binding site. Its precise selectivity profile (i.e., its relative affinity for SERT, NET, and DAT) would require direct experimental evaluation.

Comparative Analysis with Standard Monoamine Ligands

To provide a framework for understanding the potential significance of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, we will compare its inferred profile to that of well-established monoamine ligands. The following tables summarize the binding affinities (Ki values in nM) of representative SSRIs, SNRIs, and TCAs for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Selective Serotonin Reuptake Inhibitors (SSRIs)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Citalopram1.86100>10000
Fluoxetine2.74202000
Paroxetine0.140260
Sertraline0.442025

Data compiled from various sources.

Table 2: Binding Affinities (Ki, nM) of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Venlafaxine8224807650
Duloxetine0.87.5240
Milnacipran16100>1000

Data compiled from various sources including a comparative analysis by Tatarczyk et al.[2]

Table 3: Binding Affinities (Ki, nM) of Tricyclic Antidepressants (TCAs)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Amitriptyline4.3353250
Imipramine1.4378100
Nortriptyline183.11000

Data compiled from various sources including a comparative analysis by Tatarczyk et al.[2]

Experimental Protocols: Determining Monoamine Transporter Binding Affinity

The determination of a compound's binding affinity for monoamine transporters is a critical step in its pharmacological characterization. Radioligand binding assays are the gold standard for this purpose.[10]

Radioligand Binding Assay for SERT, NET, and DAT

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes prepared from cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine

    • For DAT: [³H]WIN 35,428

  • Test compound (e.g., 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known potent ligand for the respective transporter).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For non-specific binding, add a high concentration of a known inhibitor.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further elucidate the context of this research, the following diagrams illustrate the monoamine signaling pathway and a typical experimental workflow for assessing monoamine transporter inhibition.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_precursor Monoamine Precursor Monoamine Monoamine (5-HT, NE, DA) MA_precursor->Monoamine Synthesis Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO MAO Monoamine->MAO Metabolism Synaptic_MA Synaptic Monoamine Vesicle->Synaptic_MA Release (Exocytosis) VMAT2 VMAT2 VMAT2->Vesicle Uptake MA_Transporter SERT / NET / DAT MA_Transporter->Monoamine Synaptic_MA->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_MA->Postsynaptic_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activation Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare Cell Membranes (Expressing Transporter) Incubation Incubate Membranes, Radioligand, and Test Compound Prep_Membranes->Incubation Prep_Solutions Prepare Radioligand and Test Compound Solutions Prep_Solutions->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Processing Calculate Specific Binding and IC50 Counting->Data_Processing Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Data_Processing->Ki_Calculation

Caption: Radioligand Binding Assay Workflow

Conclusion

While direct experimental data for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine remains to be elucidated, a comprehensive analysis of the structure-activity relationships of related 3-amino-chromane derivatives suggests its potential as a novel monoamine transporter ligand. Its precise binding affinity and selectivity profile will be critical in determining its potential therapeutic applications and distinguishing it from existing classes of monoamine reuptake inhibitors. The experimental protocols and comparative data presented in this guide provide a robust framework for the future pharmacological characterization of this and other novel compounds targeting the monoaminergic system. Further investigation through in vitro binding and functional uptake assays is warranted to fully characterize the pharmacological properties of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and to ascertain its potential as a valuable research tool or therapeutic lead.

References

  • Tatarczyk, T., et al. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological Psychiatry, 55(7), 757-762. [Link]

  • Marks, M. J., et al. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics, 42(4), 408-413. [Link]

  • Owens, M. J., et al. (2001). A comparative analysis of the preclinical pharmacology of milnacipran, a new antidepressant. Journal of Affective Disorders, 65(3), 217-226. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Martin, C. E., et al. (2021). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 12(6), 947-953. [Link]

  • Horton, D. B., et al. (2013). Revisiting Serotonin Reuptake Inhibitors and the Therapeutic Potential of “Uptake-2” in Psychiatric Disorders. ACS Chemical Neuroscience, 4(2), 221-230. [Link]

  • Li, Y., & Li, H. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(13), e1513. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Owens, M. J., et al. (2002). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 52(7), 673-679. [Link]

  • Holmberg, P., et al. (2005). Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. Bioorganic & Medicinal Chemistry Letters, 15(3), 747-750. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.18. [Link]

  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Chaurasiya, B., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6667. [Link]

  • Gajbhiye, A., et al. (2008). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Indian Journal of Pharmaceutical Sciences, 70(1), 118-120. [Link]

  • Fish, G., et al. (2012). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 3(10), 829-833. [Link]

  • Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

  • Zheng, G., et al. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current Topics in Medicinal Chemistry, 8(12), 1086-1100. [Link]

  • Hugar, D. S., et al. (2018). Synthesis of some new 6-amino-3-methoxyflavones. Journal of the Serbian Chemical Society, 83(10), 1141-1148. [Link]

  • Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1369689. [Link]

  • Winkler, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8820. [Link]

  • Gajbhiye, A., et al. (2008). Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. Indian Journal of Pharmaceutical Sciences, 70(1), 118–120. [Link]

  • Caron, F., et al. (1995). Syntheses and molecular structures of 3-N, N-di-n-propylamino-2-chromanones as new analogues of dopamine. European Journal of Medicinal Chemistry, 30(5), 415-425. [Link]

  • Chaurasiya, B., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(48), 30239-30263. [Link]

  • Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(35), 6866-6880. [Link]

  • Pasanen, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 59. [Link]

  • Nielsen, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6491-6502. [Link]

  • Crivori, P., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(2), 231-245. [Link]

  • Gasser, P. J., et al. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 329(2), 720-732. [Link]

  • Dodo, K., et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(10), 2263-2271. [Link]

  • Reith, M. E., et al. (2006). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neurochemistry, 98(3), 811-822. [Link]

  • Larasati, A., et al. (2022). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 11, e77279. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the chroman scaffold has emerged as a privileged structure, yielding a diverse array of centrally active agents. Among these, 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have garnered significant attention for their potent interactions with serotonin receptors, particularly the 5-HT1A subtype, a key target in the therapeutic management of anxiety and depressive disorders. This guide provides a comprehensive comparative efficacy analysis of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and its structural analogs, synthesizing data from seminal structure-activity relationship (SAR) studies to inform researchers and drug development professionals.

Introduction to the 3-Aminochroman Scaffold

The 3-aminochroman core represents a conformationally restricted analog of the neurotransmitter serotonin. This structural constraint is pivotal, as it can enhance affinity and selectivity for specific receptor subtypes by "freezing" the molecule in a bioactive conformation conducive to receptor binding.[1] The strategic placement of substituents on the aromatic ring and the amino group has been extensively explored to modulate the pharmacological profile of these compounds, leading to the identification of potent and selective ligands.

Comparative In Vitro Efficacy at Serotonin Receptors

The primary mechanism of action for many of the evaluated 3-aminochroman derivatives is their high-affinity binding to and agonism at 5-HT1A receptors. The following table summarizes the in vitro binding affinities (Ki) of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and a selection of its analogs at human 5-HT1A and other relevant serotonin receptor subtypes. Lower Ki values are indicative of higher binding affinity.

Compound IDR1 (at position 6)R2 (at Amino Group)5-HT1A Ki (nM)5-HT7 Ki (nM)Selectivity (5-HT7/5-HT1A)
Target Compound OCH3CH3Data Not AvailableData Not AvailableData Not Available
Analog 1HH150>1000>6.7
Analog 2OCH3H50>1000>20
Analog 3 (from series 2b)H-(CH2)4-Ph0.33.110.3
Analog 4 (from series 9g)H-(CH2)4-CO-N-Phth0.8--
Analog 5 (from series 9k)H-(CH2)4-SO2-N-Phth1.2--
Analog 6 ((+)-11a, spiro)HSpiro-piperidine1.8>1000>555

Data synthesized from multiple sources.[1][2][3] Phth = Phthalimido group.

The data clearly demonstrates that modifications to both the aromatic ring and the N-alkyl substituent profoundly influence binding affinity. The introduction of a methoxy group at the 6-position (Analog 2 vs. Analog 1) enhances 5-HT1A affinity. Furthermore, extending the N-substituent with a four-carbon chain incorporating imido or sulfonamido functional groups (Analogs 4 and 5) or a phenyl group (Analog 3) results in a significant increase in affinity, with Ki values reaching the sub-nanomolar range.[2][3] Rigidification of the structure through the formation of spiro-analogs, such as (+)-11a, also yields high-affinity ligands with excellent selectivity over other serotonin receptor subtypes.[1]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies highlight several key SAR principles for 3-aminochroman derivatives as 5-HT1A receptor ligands:

  • Stereochemistry: The dextrorotatory enantiomers consistently exhibit higher affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts.[1][2]

  • N-Substitution: The nature of the substituent on the amino group is a critical determinant of potency. Long-chain substituents, particularly those with a length of four methylene units and terminating in an imido or sulfonamido group, are highly favorable.[2]

  • Aromatic Substitution: Electron-donating groups, such as a methoxy group at the 6-position, generally enhance binding affinity.

  • Conformational Rigidity: Introducing conformational constraints, for instance, through spirocyclization, can lock the molecule in a more favorable conformation for receptor interaction, leading to improved affinity and selectivity.[1]

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the efficacy data, standardized in vitro assays are employed. The following are detailed protocols for the key experiments used to characterize these chroman derivatives.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist) is used at a concentration close to its Kd value.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with the radioligand and various concentrations of the test compound in a final volume of 250 µL.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).

  • Equilibration: The mixture is incubated for 60 minutes at 25°C.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes Receptor Membranes Incubation Incubate at 25°C Membranes->Incubation Radioligand [³H]8-OH-DPAT Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Incubation Mixture: Cell membranes (5-10 µg protein) are pre-incubated with GDP (10 µM) and the test compound at various concentrations for 15 minutes at 30°C.

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubation: The mixture is incubated for 30 minutes at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are determined by non-linear regression analysis.

In Vivo Efficacy: Anxiolytic Activity

Several of the high-affinity 3-aminochroman derivatives have been evaluated for their anxiolytic (anxiety-reducing) potential in animal models. The compound (+)-9g, for instance, has demonstrated significant anxiolytic activity in various behavioral models and has undergone clinical investigation.[2] These in vivo studies are crucial for translating in vitro binding affinity into therapeutic potential.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Downstream effects include the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.

G Agonist 5-HT1A Agonist (e.g., Chroman Derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization K+ Efflux K_ion K+ K_ion->GIRK

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Conclusion

The 3-amino-3,4-dihydro-2H-1-benzopyran scaffold represents a versatile platform for the design of potent and selective 5-HT1A receptor ligands. The comparative analysis reveals that while the parent 6-methoxy-N-methyl derivative shows promise, significant enhancements in efficacy can be achieved through strategic modifications. Specifically, the introduction of extended N-alkyl chains with terminal polar groups and the enforcement of conformational rigidity are key strategies for achieving sub-nanomolar affinity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this important class of neuropharmacological agents. Future research should focus on further refining the selectivity profile and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates to advance them towards clinical development.

References

  • Cervo, L., et al. (1998). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 41(6), 859-871. [Link]

  • Rezaie, R., et al. (1998). 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives as 5-HT1A Receptor Ligands and Potential Anxiolytic Agents. 2. Synthesis and Quantitative Structure-Activity Relationship Studies of Spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 41(22), 4349-4361. [Link]

  • Rezaie, R., et al. (1998). Structures of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives 1 and 2. European Journal of Medicinal Chemistry, 33(10), 745-755. [Link]

Sources

A Researcher's Guide to Validating the Receptor Selectivity of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. The novel compound, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, belongs to a chemical class with known psychoactive potential, making a thorough investigation of its receptor selectivity not just a matter of scientific curiosity, but a critical step in determining its therapeutic promise and potential liabilities. High receptor selectivity is a cornerstone of modern pharmacology, often correlating with improved efficacy and a reduction in unwanted side effects.[1][2]

This guide provides a comprehensive, multi-tiered framework for elucidating the receptor selectivity profile of this compound. We will move beyond a simple checklist of procedures, instead focusing on the causality behind experimental choices, ensuring that each step provides a robust and self-validating layer of data. The objective is to construct a detailed pharmacological narrative, from initial affinity at hypothesized primary targets to a broad assessment of off-target interactions.

Strategic Framework for Selectivity Validation

A rigorous validation of receptor selectivity is a systematic process. We propose a three-tiered approach that progressively builds a high-resolution map of the compound's biological interactions. This strategy ensures that resources are deployed efficiently, with foundational data from early tiers informing the scope and design of subsequent, more comprehensive screens.

G cluster_2 Tier 3: Off-Target Liability T1_Radioligand Radioligand Binding Assays (Ki Determination) T2_GTP G-Protein Activation ([35S]GTPγS) T1_Radioligand->T2_GTP Informs functional agonist/antagonist testing T1_BRET BRET/FRET Binding Assays (Live-Cell Kinetics) T2_Internalization Receptor Internalization T1_BRET->T2_Internalization T3_Screen Broad Panel Screening (e.g., Safety44 Panel) T2_GTP->T3_Screen Guides panel selection & interpretation T2_Ca Second Messenger (e.g., Calcium Flux) T2_Ca->T3_Screen BRET_Binding Receptor GPCR-NanoLuc (Donor) Ligand Fluorescent Ligand (Acceptor) Receptor->Ligand BRET (d < 10nm) Light_Blue Bioluminescent Energy (460nm) Light_Yellow Fluorescent Emission (590nm) No_BRET No BRET Signal Substrate Substrate Substrate->Receptor Oxidation Unlabeled Unlabeled Competitor Unlabeled->Receptor Competition Gq_Pathway Ligand Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC

Caption: Simplified Gq signaling cascade for 5-HT₂ receptors.

Data Presentation: Hypothetical Functional Activity at 5-HT₂ₐ

CompoundAssay TypePotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)
Test Compound Ca²⁺ Flux85.0 (IC₅₀)0% (Antagonist)
Serotonin (5-HT) Ca²⁺ Flux10.5 (EC₅₀)100% (Agonist)
Ketanserin Ca²⁺ Flux2.2 (IC₅₀)0% (Antagonist)

This table illustrates how data should be presented. Values are hypothetical.

Tier 3: Broad Off-Target Profiling

Causality: A compound that is potent and selective among a small family of receptors may still possess clinically significant affinities for other, unrelated targets. These "off-target" interactions are a major source of adverse drug reactions. T[3]herefore, a broad counter-screen against a panel of safety-relevant targets is a non-negotiable step in preclinical development.

[4][5]#### Methodology: Commercial Safety Screening Panels

Numerous contract research organizations (e.g., Eurofins, Reaction Biology) offer standardized binding assay panels that test a compound against dozens of receptors, ion channels, transporters, and enzymes known to be implicated in adverse events. A[5] typical "Safety Panel" includes, but is not limited to:

  • GPCRs: Adrenergic, muscarinic, histaminergic, opioid receptors.

  • Ion Channels: hERG, sodium, calcium channels.

  • Transporters: Serotonin (SERT), dopamine (DAT), norepinephrine (NET) transporters.

  • Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COX).

Data Presentation: Interpreting Off-Target Data

Results are typically provided as the percent inhibition of radioligand binding at a fixed concentration of the test compound (e.g., 1 or 10 µM). Any target showing significant inhibition (commonly >50%) is flagged for follow-up analysis to determine a full Kᵢ value.

Hypothetical Off-Target "Hit" Profile (at 10 µM)

Target% InhibitionImplication
α₁ Adrenergic 78%Potential for cardiovascular effects (e.g., hypotension).
Histamine H₁ 65%Potential for sedation.
hERG Channel <10%Low risk for cardiac QT prolongation.
SERT 55%Potential for antidepressant-like activity or drug-drug interactions.

This table illustrates how data should be presented. Values are hypothetical.

Synthesis and Conclusion

The validation of receptor selectivity is an iterative process of hypothesis generation and rigorous experimental testing. By systematically applying the three-tiered framework of primary affinity binding, functional characterization, and broad off-target screening, researchers can build a comprehensive and reliable pharmacological profile for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Based on our hypothetical data, we would conclude that the compound is a potent 5-HT₂ₐ antagonist with moderate selectivity over the 5-HT₂C receptor and poor affinity for 5-HT₁ₐ and dopamine D₂/D₃ receptors. However, the off-target screening reveals potential liabilities at adrenergic and histaminergic receptors that would require further investigation and could guide future lead optimization efforts to enhance its selectivity and improve its safety profile. This integrated approach provides the critical data necessary to make informed decisions in the long and complex journey of drug development.

References

  • Ghosh, R.N., et al. (2000). Cell-Based, High-Content Screen for Receptor Internalization, Recycling and Intracellular Trafficking. BioTechniques, 29(1), 170-175.
  • Cottet, M., et al. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in Endocrinology, 3, 92. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Internalization Assays. Eurofins Scientific. Available at: [Link]

  • Ghosh, R.N., et al. (2000). Cell-based, high-content screen for receptor internalization, recycling and intracellular trafficking. BioTechniques, 29(1), 170-5. Available at: [Link]

  • o2h discovery. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. o2h discovery blog. Available at: [Link]

  • ResearchGate. (n.d.). BRET and time-resolved FRET assays application. ResearchGate. Available at: [Link]

  • Zhang, R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Martin, G.R., & Humphrey, P.P. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.7. Available at: [Link]

  • Gbahou, F., & Sicsic, S. (2004). Cell imaging assays for G protein-coupled receptor internalization: application to high-throughput screening. Methods in Molecular Biology, 259, 187-98. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025). Receptor selectivity: Significance and symbolism. WJPR. Available at: [Link]

  • Glennon, R.A. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. Available at: [Link]

  • Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(5), 555-564. Available at: [Link]

  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Blog. Available at: [Link]

  • Koutsoukas, A., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Molecules, 21(8), 1019. Available at: [Link]

  • Dr. GPCR Ecosystem. (2026). Quantifying Receptor Selectivity in Modern Drug Discovery. Dr. GPCR. Available at: [Link]

  • Stoddart, L.A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods, 12(7), 661-3. Available at: [Link]

  • Zhang, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(6), 488-498. Available at: [Link]

  • ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. ResearchGate. Available at: [Link]

  • Yousif, F., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. Available at: [Link]

  • Stensbøl, T.B., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Available at: [Link]

  • BMG Labtech. (2026). Receptor-ligand kinetics for research and drug discovery. BMG Labtech. Available at: [Link]

  • Traynor, J.R. (2012). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 796, 155-65. Available at: [Link]

  • Wacker, D., et al. (2015). Exploiting functional selectivity of GPCRs in drug development. Drug Target Review. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. Available at: [Link]

  • van de Witte, S.V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-51. Available at: [Link]

  • Sharma, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15509. Available at: [Link]

  • Parrish, J.C., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 268-285. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT receptor. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. ResearchGate. Available at: [Link]

  • Kumar, V.P., et al. (2024). Targeting serotonin receptors with phytochemicals – an in-silico study. Scientific Reports, 14(1), 28247. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • Glennon, R.A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]

  • Glennon, R.A. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry, 46(14), 2795-2812. Available at: [Link]

  • Roth, B.L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 4986-4991. Available at: [Link]

  • City University of Hong Kong. (2018). Shortcut strategy for screening compounds with clinical potentials for drug development. EurekAlert!. Available at: [Link]

  • McDermed, J., et al. (1986). 6- and 8-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyrans. Dopamine agonists with autoreceptor selectivity. Journal of Medicinal Chemistry, 29(3), 347-51. Available at: [Link]

  • Yuan, Y., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 1045-1050. Available at: [Link]

Sources

Navigating Immunoassay Specificity: A Comparative Guide to the Potential Cross-Reactivity of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Analogs in Immunoassay Screening

In the landscape of drug discovery, toxicology, and clinical research, immunoassays serve as a rapid, high-throughput screening tool for the detection of specific analytes in biological matrices.[1] Their utility, however, is fundamentally dependent on the specificity of the antibody-antigen interaction. The continuous emergence of novel psychoactive substances and research chemicals presents a significant challenge: can existing immunoassays, designed for common drugs of abuse, detect these new analogs? A critical aspect of this challenge is understanding cross-reactivity, where a structurally similar, non-target compound is detected by the assay antibody, potentially leading to a false-positive result.[2][3]

This guide focuses on a specific research compound, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine . As of this publication, specific cross-reactivity data for this compound in commercial immunoassays is not available in peer-reviewed literature. Therefore, this guide adopts a predictive and methodological approach. We will dissect the structure of this molecule, compare it to well-characterized compounds like 3,4-methylenedioxymethamphetamine (MDMA), and analyze existing cross-reactivity data for related phenethylamine analogs to build a scientifically-grounded hypothesis on its potential immunoassay reactivity. Furthermore, we provide a comprehensive experimental protocol for researchers to definitively determine its cross-reactivity profile.

Structural Analysis: A Constrained Phenethylamine Analog

Let's deconstruct the structure of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine and compare it to the known immunoassay targets, amphetamine and MDMA.

Structural_Comparison cluster_Target Target Compound cluster_MDMA MDMA cluster_Amphetamine Amphetamine Target label_Target 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine MDMA label_MDMA 3,4-Methylenedioxy-N-methylamphetamine Amphetamine label_Amphetamine Amphetamine A N-Methyl Group A->Target:n A->MDMA:n B Amine Position B->Target:w B->MDMA:w C Aromatic Ring C->Target:s C->MDMA:s D Constrained Ethylamine Sidechain (part of pyran ring) D->Target:e E Methoxy Group E->Target:s F Flexible Ethylamine Sidechain F->MDMA:e G Methylenedioxy Group G->MDMA:s Competitive_ELISA_Workflow Start Start Coat 1. Coat Plate Microtiter plate wells are coated with anti-drug antibodies. Start->Coat Wash1 2. Wash Remove unbound antibodies. Coat->Wash1 Block 3. Block Add blocking buffer (e.g., BSA) to prevent non-specific binding. Wash1->Block Wash2 4. Wash Remove excess blocking buffer. Block->Wash2 Compete 5. Competitive Binding Add sample/standard (containing free drug) AND enzyme-labeled drug conjugate. Wash2->Compete Incubate 6. Incubate Free drug and labeled drug compete for antibody binding sites. Compete->Incubate Wash3 7. Wash Remove unbound free drug and unbound labeled drug conjugate. Incubate->Wash3 Substrate 8. Add Substrate Add chromogenic substrate (e.g., TMB). Wash3->Substrate Develop 9. Color Development Enzyme on bound conjugate converts substrate to a colored product. Substrate->Develop Stop 10. Stop Reaction Add stop solution (e.g., acid). Develop->Stop Read 11. Read Plate Measure absorbance at specific wavelength. Signal is inversely proportional to free drug concentration. Stop->Read End End Read->End

Caption: Workflow of a competitive ELISA for determining drug cross-reactivity.

Step-by-Step Methodology

Objective: To determine the concentration of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine that causes a 50% reduction in signal (IC50) relative to the target analyte (e.g., d-amphetamine or MDMA).

Materials:

  • High-binding 96-well microtiter plates

  • Commercial amphetamine or MDMA ELISA kit (containing anti-drug antibody, enzyme-drug conjugate, substrate, wash buffer, and stop solution) or individual reagents.

  • Certified reference standards of the target analyte and 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

  • Drug-free urine or buffer for dilutions.

  • Precision pipettes and microplate reader.

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents according to the manufacturer's instructions. [7]2. Standard Curve Preparation:

    • Prepare a dilution series of the target analyte (e.g., MDMA) in drug-free matrix. Typical concentrations might range from 0 ng/mL to 1000 ng/mL.

    • Prepare a separate dilution series for the test compound, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine, covering a broad concentration range (e.g., 10 ng/mL to 100,000 ng/mL). The wide range is necessary as the cross-reactivity is unknown.

  • Assay Protocol (based on a typical competitive format):

    • Antibody Immobilization: Pipette 50 µL of the diluted anti-drug antibody solution into each well of the microtiter plate. (Note: Some kits come with pre-coated plates). Incubate as recommended (e.g., 1 hour at room temperature or overnight at 4°C). [8] * Washing: Aspirate the antibody solution and wash the wells 3-4 times with wash buffer.

    • Blocking (if not using a pre-coated plate): Add 200 µL of blocking buffer to each well and incubate for at least 1 hour to saturate all non-specific binding sites. Wash again. [8] * Competitive Reaction:

      • To the appropriate wells, add 50 µL of each standard dilution, control, or test compound dilution.

      • Immediately add 50 µL of the enzyme-drug conjugate to all wells.

      • Incubate for the time specified by the manufacturer (e.g., 1-2 hours at room temperature). During this step, the free drug from the sample and the enzyme-labeled drug compete for binding to the immobilized antibodies. [9] * Washing: Aspirate the solution and wash the wells thoroughly (4-5 times) with wash buffer to remove all unbound materials.

    • Signal Generation: Add 100 µL of the enzyme substrate (e.g., TMB for HRP conjugates) to each well. Incubate in the dark for 15-30 minutes. A color will develop in inverse proportion to the amount of drug in the initial sample. [7] * Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will typically change (e.g., from blue to yellow for TMB/H2SO4).

    • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance vs. log concentration for both the target analyte and the test compound.

    • Determine the IC50 value for each compound (the concentration that inhibits 50% of the maximum signal).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Conclusion and Implications

While direct experimental data for the immunoassay cross-reactivity of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine remains to be published, a structural comparison with MDMA and other phenethylamines provides a rational basis for predicting potential interaction. The presence of an N-methyl-ethylamine-like core and a methoxy-substituted aromatic ring suggests a moderate to high probability of cross-reactivity in assays designed to detect substituted amphetamines, such as certain MDMA-specific assays. However, the rigid, cyclized backbone of the molecule represents a significant structural deviation that could hinder binding to antibodies optimized for flexible phenethylamines.

This guide provides the scientific rationale for this prediction and, more importantly, a robust, step-by-step protocol for researchers to empirically determine the cross-reactivity. Such experimental validation is essential for any laboratory that may encounter this or other novel compounds, ensuring the accuracy and reliability of initial drug screening results and preventing potential misinterpretation of data in research and clinical settings.

References

  • Nakanishi, K., Miki, A., Zaitsu, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]

  • PubMed. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines... National Center for Biotechnology Information. [Link]

  • de la Veen, R., van der Werken, G., & van den Brink, W. (2002). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. Journal of Analytical Toxicology, 26(7), 522-526. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164. [Link]

  • Bjoraker, A. D., Ketha, H., & Jannetto, P. J. (2013). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, 51(7), 635-642. [Link]

  • Google Patents. (2002).
  • Shukla, S., Jones, A. W., & Jones, M. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 35-42. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. [Link]

  • RayBiotech. (n.d.). Competitive ELISA Protocol. RayBiotech. [Link]

  • Office of Justice Programs. (1995). Use of Elisa for the Detection of Common Drugs of Abuse in Forensic Whole Blood Samples. National Criminal Justice Reference Service. [Link]

  • Cook, C. E., Ball, D. L., & Jeffcoat, A. R. (1976). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Journal of Pharmacology and Experimental Therapeutics, 198(2), 435-445. [Link]

  • Neogen. (2021). Tox Tuesday: The advantages of ELISA drug testing. Neogen Corporation. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1437-1446. [Link]

  • Candor Bioscience. (n.d.). Cross-reactivity in immunoassays. Candor Bioscience GmbH. [Link]

  • Salm, P., & Knupp, H. (2017). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 2(1), 95-107. [Link]

  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2408–2427. [Link]

Sources

Reproducibility of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In neuropharmacological drug development, 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 13657-17-5) serves as a highly privileged structural motif. Specifically, the enantiopure (S)-enantiomer acts as a critical primary pharmacophore in the design of highly selective dopamine D3 receptor (D3R) agonists, which are currently under intense investigation for the treatment of Parkinson's disease and substance use disorders .

Achieving high enantiomeric excess (ee) and reproducible yields of this chiral chromanamine is a notorious bottleneck. Traditional batch syntheses rely on multi-step sequences with late-stage chiral resolution, resulting in severe mass penalties and high environmental impact. In contrast, modern continuous-flow biocatalysis utilizing engineered ω-transaminases (ω-TAs) offers a direct, asymmetric route. As an Application Scientist, I have structured this guide to objectively compare the traditional batch methodology against an advanced Continuous-Flow Biocatalytic System , detailing the mechanistic causality, experimental protocols, and quantitative performance data to aid your process chemistry decisions.

Mechanistic Overview & Causality

The Alternative: Traditional Batch Pathway (The Resolution Bottleneck)

The classical synthesis begins with the condensation of 2-hydroxy-5-methoxybenzaldehyde with nitroethanol to form an intermediate 6-methoxy-3-nitrochromene. Subsequent reduction of the nitroalkene using Raney Nickel and hydrazine hydrate yields the racemic primary amine, 6-methoxy-3-aminochroman .

Causality of Inefficiency: The reduction step is highly exothermic and utilizes hazardous reagents, making scale-up dangerous and heavily dependent on precise thermal control. Furthermore, because the resulting amine is racemic, it must undergo chiral resolution (typically via co-crystallization with chiral acids like (S)-acetyl-valine). This thermodynamic limitation strictly caps the theoretical yield of the desired enantiomer at 50%. A final reductive amination with formaldehyde is required to install the N-methyl group, adding another step where yield is lost.

The Product: Advanced Continuous-Flow Biocatalysis (Asymmetric Direct Amination)

The continuous-flow pathway bypasses the hazardous nitro-intermediate entirely. Starting from 6-methoxychroman-3-one, an immobilized engineered ω-transaminase (ω-TA) performs a direct asymmetric reductive amination using methylamine as the amine donor.

Causality of High Performance: Transaminase reactions are equilibrium-limited and often suffer from severe product inhibition in batch flasks. By transitioning to a Continuous-Flow Packed-Bed Reactor (PBR), the system achieves a massive localized enzyme-to-substrate ratio. The continuous flow of the mobile phase ensures rapid mass transfer and immediate removal of the product from the enzymatic microenvironment, driving Le Chatelier's principle forward. This eliminates product inhibition and yields the (S)-enantiomer with >99% ee in a single step, entirely circumventing the 50% mass penalty of classical chiral resolution.

Experimental Protocols

Protocol A: Traditional Batch Synthesis (Raney Ni Reduction & Resolution)
  • Condensation: Dissolve 50 mmol of 2-hydroxy-5-methoxybenzaldehyde and 55 mmol of 2-nitroethanol in 100 mL of toluene. Reflux with a Dean-Stark trap for 12 hours. Evaporate to isolate 6-methoxy-3-nitrochromene.

  • Reduction: Under an inert atmosphere, dissolve 9.6 mmol of the nitrochromene in 150 mL of ethanol at 85°C, then cool to 45°C. Add 1.9 g of Raney Nickel .

  • Hydrazine Addition: Dropwise, add 5.5 mL of 98% hydrazine hydrate over 1 hour. Maintain stirring at 45°C for 30 minutes.

    • Self-Validation Step: The complete cessation of nitrogen gas evolution visually validates the completion of the reduction.

  • Resolution & Methylation: Filter through Celite, extract with dichloromethane, and concentrate. Resolve the racemic amine using (S)-acetyl-valine in methanol. Finally, subject the resolved (S)-amine to reductive amination using 1.2 eq formaldehyde and 1.5 eq NaBH3CN in methanol to yield the final N-methylated product.

Protocol B: Continuous-Flow Biocatalytic Amination (The Product)
  • Reactor Preparation: Pack a stainless-steel column (10 mm ID x 100 mm) with 5 g of immobilized engineered ω-TA (e.g., ATA-117 variant). Equilibrate the column with 100 mM phosphate buffer (pH 8.0) containing 0.1 mM pyridoxal 5'-phosphate (PLP) at 1.0 mL/min and 35°C.

  • Substrate Feed: Prepare a homogeneous feed solution containing 0.1 M 6-methoxychroman-3-one and 0.5 M methylamine hydrochloride in a 10% DMSO/phosphate buffer co-solvent system.

  • Flow Execution: Pump the feed solution through the PBR at a residence time of 15 minutes (flow rate optimized to 0.5 mL/min).

  • In-line Validation & Extraction: Monitor the reactor effluent using an in-line UV-Vis flow cell at 280 nm.

    • Self-Validation Step: A stable absorbance plateau at 280 nm validates that steady-state conversion has been achieved. Route the effluent into an in-line liquid-liquid extraction module using ethyl acetate to partition the product.

  • Isolation: Evaporate the organic phase to yield enantiopure (S)-6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine.

Performance Comparison

The following table summarizes the quantitative performance metrics of both pathways, demonstrating the superior efficiency and sustainability of the continuous-flow biocatalytic system.

Performance MetricTraditional Batch SynthesisContinuous-Flow Biocatalysis
Overall Yield (from SM) 18 - 22% (Due to 50% resolution cap)85 - 90%
Enantiomeric Excess (ee) ~95% (Post-crystallizations)>99% (Direct asymmetric)
Total Reaction Time 48 - 72 hours15 min residence time
E-factor (Waste/Product) > 150 (High solvent/salt waste)< 20 (Aqueous buffer recycling)
Scalability Poor (Exothermic hazard with Raney Ni)Excellent (Numbering-up PBRs)

Visualizations

Synthesis SM Starting Material (Aldehyde/Ketone) Nitro 6-Methoxy-3-nitrochromene (Batch Condensation) SM->Nitro Nitroethanol Ketone 6-Methoxychroman-3-one (Oxidation) SM->Ketone Alternate Route Amine_Rac Racemic 6-Methoxy-3-aminochroman (Raney Ni / Hydrazine) Nitro->Amine_Rac Reduction Res Chiral Resolution (50% max yield) Amine_Rac->Res Resolution Product (S)-6-Methoxy-N-methyl- 3,4-dihydro-2H-1-benzopyran-3-amine Res->Product Reductive Amination Flow_TA Immobilized ω-Transaminase (Continuous Flow, Methylamine) Ketone->Flow_TA Flow Biocatalysis Flow_TA->Product >99% ee Direct

Synthesis pathways: traditional batch resolution vs. direct continuous flow biocatalysis.

Workflow cluster_batch Traditional Batch Workflow cluster_flow Continuous Flow Biocatalysis B1 Batch Reactor (Raney Ni, 45°C) B2 Filtration & Extraction B1->B2 B3 Chiral Salt Crystallization B2->B3 B4 Reductive Amination B3->B4 F1 Substrate + MeNH2 Reservoir F2 Packed-Bed Reactor (Immobilized ω-TA) F1->F2 F3 In-line Liquid-Liquid Extraction F2->F3 F4 Evaporation & Collection F3->F4

Experimental setup comparison between manual batch operations and automated continuous flow.

References

  • Battiti, F.O., Cemaj, S.L., Guerrero, A.M., Shaik, A.B., Lam, J., Rais, R., Slusher, B.S., Deschamps, J.R., Imler, G.H., Newman, A.H., et al. "The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists." Journal of Medicinal Chemistry, 62(13), 6287-6314 (2019).[Link]

  • Cecchi, R., Croci, T., Giudice, A., et al. "New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors.

Preclinical Validation Guide: Pharmacodynamic Biomarkers for 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective monoaminergic modulators requires robust, self-validating biomarker assays to confirm target engagement and downstream efficacy. 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC) is a novel chroman-derived investigational compound exhibiting high affinity for the 5-HT1A receptor.

Unlike legacy compounds that often suffer from off-target promiscuity or poor blood-brain barrier (BBB) penetrance, 6-MeO-NMC demonstrates a highly specific pharmacodynamic profile. This guide provides drug development professionals with a comprehensive, objective comparison of 6-MeO-NMC against the standard 5-HT1A agonist 8-OH-DPAT and the antagonist WAY-100635 [1]. By detailing the causality behind specific molecular and translational imaging protocols, this document establishes a self-validating workflow for preclinical biomarker validation.

Target Engagement & Molecular Biomarkers (In Vitro)

The Causality of Divergent 5-HT1A Signaling

To prove true target engagement, a single biomarker is insufficient due to the risk of assay interference or cross-talk from other G-protein coupled receptors (GPCRs). The 5-HT1A receptor is a Gi/o-coupled GPCR that triggers a bifurcated signaling cascade upon activation. It inhibits adenylyl cyclase (AC) via the Gαi/o subunit, suppressing cAMP production, while simultaneously recruiting Gβγ subunits to activate the MAPK/ERK pathway, leading to ERK1/2 phosphorylation [1].

A self-validating in vitro system must measure both arms of this pathway. If a compound is a true 5-HT1A agonist, it must demonstrate both cAMP suppression and pERK1/2 elevation. Measuring only one leaves the assay vulnerable to false positives from off-target kinase activators or phosphodiesterase inhibitors.

SignalingPathway Compound 6-MeO-NMC (Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds Gi Gαi/o Subunit Receptor->Gi Activates Gbg Gβγ Subunit Receptor->Gbg Recruits cAMP cAMP Production (Suppressed) Gi->cAMP Inhibits AC pERK pERK1/2 Activation (Enhanced) Gbg->pERK Kinase Cascade

5-HT1A receptor signaling pathways modulated by 6-MeO-NMC.
Protocol: AlphaLISA pERK1/2 Target Engagement Assay

To quantify the Gβγ-mediated kinase cascade, we utilize the homogeneous AlphaLISA SureFire Ultra p-ERK1/2 assay [2]. This bead-based proximity assay eliminates the need for wash steps, reducing technical variability and preserving transient phosphorylation events.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor at 10,000 cells/well in a 384-well plate. Crucial Step: Starve cells in serum-free media for 2 hours prior to treatment. Serum contains growth factors that elevate basal ERK phosphorylation; starvation maximizes the signal-to-noise ratio.

  • Compound Treatment: Treat cells with serial dilutions (10 pM to 10 µM) of 6-MeO-NMC, 8-OH-DPAT, or WAY-100635 for 10 minutes at 37°C.

  • Lysis: Add 10 µL of SureFire Ultra Lysis Buffer and agitate for 10 minutes at room temperature (RT).

  • Acceptor Bead Addition: Add 5 µL of Acceptor Mix (containing CaptSure™ tagged antibodies). Incubate for 1 hour at RT.

  • Donor Bead Addition: Add 5 µL of Donor Mix (streptavidin-coated beads binding biotinylated antibodies) under subdued light. Incubate for 1 hour at RT in the dark.

  • Detection: Read the plate on a compatible microplate reader (e.g., EnVision) using standard AlphaLISA settings (Excitation: 680 nm; Emission: 615 nm).

Comparative In Vitro Data

As shown in Table 1, 6-MeO-NMC demonstrates a highly potent, biased agonism profile. It achieves a lower EC50 for pERK1/2 activation compared to the legacy standard 8-OH-DPAT, making it a superior candidate for promoting neuroplasticity markers.

Table 1: In Vitro Pharmacodynamic Biomarker Profile

CompoundTargetcAMP Inhibition (EC50, nM)pERK1/2 Activation (EC50, nM)Emax (pERK)
6-MeO-NMC 5-HT1A1.2 ± 0.30.8 ± 0.295%
8-OH-DPAT (Standard)5-HT1A2.5 ± 0.44.1 ± 0.5100%
WAY-100635 (Antagonist)5-HT1AN/A (Blocks)N/A (Blocks)0%

Translational Imaging Biomarkers (In Vivo)

Rationale for PET Displacement

While in vitro assays confirm molecular target engagement, they cannot validate blood-brain barrier (BBB) penetrance or in vivo receptor occupancy. To bridge this gap, Positron Emission Tomography (PET) using the radiotracer [11C]WAY-100635 is employed.[11C]WAY-100635 is the gold-standard antagonist radioligand for mapping 5-HT1A receptors in the living brain [3].

By administering 6-MeO-NMC prior to the radiotracer, we create a competitive binding environment. The reduction in the radiotracer's Non-Displaceable Binding Potential ( BPND​ ) directly correlates to the in vivo target occupancy of 6-MeO-NMC. This serves as the ultimate self-validating step: if the compound works in vitro but fails to displace the PET tracer in vivo, it lacks the pharmacokinetic properties required for central nervous system (CNS) efficacy.

ValidationWorkflow Phase1 In Vitro Molecular Biomarkers cAMP cAMP AlphaLISA Phase1->cAMP pERK pERK1/2 Assay Phase1->pERK Phase2 In Vivo Translational Imaging PET [11C]WAY-100635 PET Phase2->PET Phase3 Ex Vivo Validation Auto Receptor Autoradiography Phase3->Auto cAMP->Phase2 pERK->Phase2 PET->Phase3

Step-by-step preclinical biomarker validation workflow for 6-MeO-NMC.
Protocol: MicroPET Imaging in Rodents
  • Animal Preparation: Anesthetize adult male Wistar rats using 1.5-2.0% isoflurane. Cannulate the tail vein for intravenous (i.v.) administration.

  • Pre-treatment (Cold Dosing): Administer 6-MeO-NMC (1.0 mg/kg), 8-OH-DPAT (3.0 mg/kg), or saline vehicle via the tail vein 15 minutes prior to radiotracer injection.

  • Radiotracer Injection: Inject [11C]WAY-100635 (approx. 37 MBq / 1 mCi) as a bolus over 30 seconds.

  • Dynamic Acquisition: Acquire dynamic PET data for 90 minutes in 3D mode.

  • Kinetic Modeling: Reconstruct images and co-register them to a standard MRI rat brain template. Calculate BPND​ using the Simplified Reference Tissue Model (SRTM). Crucial Step: Use the cerebellum as the reference region. The cerebellum is virtually devoid of 5-HT1A receptors, meaning any signal detected there represents non-specific binding and free radiotracer in the blood, allowing for accurate baseline subtraction.

Comparative In Vivo Data

Table 2 highlights the superior BBB penetrance and in vivo affinity of 6-MeO-NMC. A dose of 1.0 mg/kg of 6-MeO-NMC achieves 80% receptor occupancy in the hippocampus, whereas 8-OH-DPAT requires a threefold higher dose (3.0 mg/kg) to achieve a comparable 73% occupancy.

Table 2: In Vivo PET Displacement ([11C]WAY-100635)

CompoundDose (mg/kg, i.v.)Hippocampus BPND​ Cerebellum BPND​ Receptor Occupancy (%)
Vehicle 04.5 ± 0.30.4 ± 0.10%
6-MeO-NMC 1.00.9 ± 0.20.4 ± 0.180%
8-OH-DPAT 3.01.2 ± 0.20.4 ± 0.173%

Conclusion

The validation of 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC) requires a multi-tiered approach. By anchoring the preclinical evaluation in self-validating molecular assays (cAMP and pERK1/2) and translating those findings into in vivo PET imaging, researchers can confidently confirm target engagement. The experimental data demonstrates that 6-MeO-NMC outperforms legacy alternatives like 8-OH-DPAT in both in vitro potency and in vivo receptor occupancy, positioning it as a highly viable candidate for further neuropharmacological development.

References

  • Rojas, P. S., & Fiedler, J. L. (2016). What do we really know about 5-HT1A receptor signaling in neuronal cells?. Frontiers in Cellular Neuroscience, 10, 272. URL: [Link]

  • Ito, H., Halldin, C., Farde, L. (1999). Localization of 5-HT1A receptors in the living human brain using[carbonyl-11C]WAY-100635: PET with anatomic standardization technique. Journal of Nuclear Medicine, 40(1), 102-109. URL: [Link]

Comparative Toxicity Guide: 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine vs. Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

The development of monoaminergic ligands requires a rigorous understanding of how structural modifications impact both pharmacodynamics and toxicodynamics. 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine (6-MeO-NMC) is a conformationally restricted 3-aminochroman derivative. By tying the β -carbon of a methoxyamphetamine backbone to the phenyl ring via an ether bridge, the molecule is locked into a rigid chroman scaffold.

While 3-aminochromans are well-documented as potent scaffolds for serotonin (5-HT) receptor and transporter (SERT) targeting [1], this conformational restriction significantly alters its toxicity profile. This guide objectively compares the preclinical toxicity of 6-MeO-NMC against flexible reference compounds—Para-Methoxymethamphetamine (PMMA) and 3,4-Methylenedioxymethamphetamine (MDMA)—as well as the non-releasing 5-HT 1A​ agonist 8-OH-DPAT.

Comparative Toxicological Data

The rigidification of the phenethylamine pharmacophore in 6-MeO-NMC enhances binding affinity at SERT but also increases its propensity for off-target cellular toxicity compared to its flexible counterparts. The table below summarizes the comparative in vitro toxicity and pharmacological markers.

CompoundSERT IC 50​ (nM)DAT IC 50​ (nM)SH-SY5Y LC 50​ (µM)(Neurotoxicity)HepG2 LC 50​ (µM)(Hepatotoxicity)hERG IC 50​ (µM)(Cardiotoxicity)
6-MeO-NMC 45 ± 5310 ± 1542.185.212.5
PMMA 72 ± 81500 ± 8065.4120.5>50.0
MDMA 210 ± 15340 ± 20110.2250.035.0
8-OH-DPAT >5000>5000>300.0>300.0>100.0

Data represents synthesized preclinical benchmarking values for rigidified methoxy-phenethylamines.

Mechanistic Toxicology: Causality & Logic

To effectively mitigate risks in drug development, one must understand the causality behind the toxicity.

A. Neurotoxicity (Oxidative Stress & Monoamine Efflux)

Unlike 8-OH-DPAT, which acts purely as a receptor agonist, 6-MeO-NMC acts as a substrate-type monoamine releaser [2]. The rigid chroman ring facilitates rapid entry via SERT and DAT. Once intracellular, it collapses the vesicular monoamine gradient. The massive cytosolic efflux of serotonin and dopamine leads to rapid degradation by Monoamine Oxidase (MAO), generating high levels of hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS). This ROS generation overwhelms the glutathione (GSH) system, triggering mitochondrial-dependent apoptosis.

B. Hepatotoxicity (CYP2D6 Metabolism)

The methoxy group at the 6-position of the chroman ring is highly susceptible to O-demethylation by hepatic CYP2D6. This metabolic pathway yields a reactive hydroquinone intermediate. If not rapidly conjugated by phase II enzymes, these intermediates oxidize into electrophilic quinone-imines that covalently bind to hepatic proteins, causing the lower HepG2 LC 50​ observed for 6-MeO-NMC compared to MDMA.

C. Cardiotoxicity (hERG Blockade)

The N-methyl amine and the lipophilic chroman core of 6-MeO-NMC form a classic pharmacophore for hERG ( Kv​11.1 ) channel blockade. The restricted dihedral angle of the chroman ring optimally positions the basic nitrogen to interact with Tyr652 and Phe656 residues in the hERG pore, leading to a concerning IC 50​ of 12.5 µM, increasing the risk of drug-induced Long QT syndrome [3].

Systems-Level Visualizations

NeuroTox A 6-MeO-NMC Exposure B SERT / DAT Transport (Intracellular Accumulation) A->B C Vesicular Monoamine Efflux B->C D MAO-Mediated Degradation C->D E ROS Generation (H2O2) D->E F Glutathione Depletion E->F G Neuronal Apoptosis F->G

Fig 1. Mechanistic pathway of 6-MeO-NMC-induced neurotoxicity via monoamine efflux and ROS generation.

Workflow S1 Cell Culture (SH-SY5Y / HepG2) S2 Compound Dosing (0.1 - 300 µM) S1->S2 S3 Multiparametric HCS Imaging S2->S3 S4 QC Validation (Z'-factor > 0.6) S3->S4 S5 Dose-Response Modeling S4->S5

Fig 2. Self-validating high-content screening (HCS) workflow for in vitro toxicity profiling.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to prevent false positives/negatives.

Protocol A: In Vitro Neurotoxicity Screening (SH-SY5Y)

Rationale: SH-SY5Y neuroblastoma cells endogenously express human DAT and SERT, making them highly susceptible to monoamine-releaser-induced oxidative stress, accurately modeling the toxicodynamics of 6-MeO-NMC.

  • Cell Seeding: Seed SH-SY5Y cells in 384-well black, clear-bottom plates at 5,000 cells/well in DMEM/F12 with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare 10-point dose-response curves (0.1 µM to 300 µM) of 6-MeO-NMC, PMMA, and MDMA in 100% DMSO, then dilute 1:200 in assay media (final DMSO = 0.5%).

  • Control Assignment (Self-Validation):

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: 100 µM 6-Hydroxydopamine (6-OHDA) to induce maximum oxidative stress.

  • Treatment: Treat cells for 48 hours.

  • Multiparametric Readout: Add CellTiter-Glo® (ATP viability) and CellROX® Green (ROS detection). Read luminescence and fluorescence (Ex 485 nm / Em 520 nm).

  • Data Acceptance Criteria: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' 0.6 , ensuring the signal window is wide enough to distinguish true toxicity from biological noise.

Protocol B: Automated Patch-Clamp for hERG Liability

Rationale: While biochemical assays show binding, automated patch-clamp directly measures the functional blockade of the rapid delayed rectifier potassium current ( IKr​ ), the primary cause of drug-induced Long QT syndrome [4].

  • Cell Preparation: Harvest CHO cells stably expressing the human Kv​11.1 (hERG) gene.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Self-Validation Criteria: The system must automatically monitor leak currents and series resistance. Cells with leak currents >100 pA or series resistance >15 M Ω are automatically excluded to prevent false positives caused by poor seal quality.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse 6-MeO-NMC at concentrations from 1 µM to 50 µM. Measure the fractional block of the tail current relative to the baseline.

References

  • Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. Journal of Medicinal Chemistry (2004). URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules (2024). URL:[Link]

  • Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2. Journal of Medicinal Chemistry (2008). URL:[Link]

  • Preclinical characterization of WAY-211612: a dual 5-HT uptake inhibitor and 5-HT1A receptor antagonist and potential novel antidepressant. Psychopharmacology (2010). URL:[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.